PD173212
Description
Structure
2D Structure
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53N3O3/c1-27(2)23-34(41(9)25-29-15-19-31(20-16-29)37(3,4)5)36(43)39-33(35(42)40-38(6,7)8)24-28-17-21-32(22-18-28)44-26-30-13-11-10-12-14-30/h10-22,27,33-34H,23-26H2,1-9H3,(H,39,43)(H,40,42)/t33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDHMGROXQUFNR-HEVIKAOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(C)(C)C)N(C)CC3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NC(C)(C)C)N(C)CC3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432752 | |
| Record name | (2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217171-01-2 | |
| Record name | PD-173212 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217171012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-N-[(2S)-1-(tert-butylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(4-tert-butylphenyl)methyl-methylamino]-4-methylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-173212 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7UUP5FPKC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Mechanism of Action: A Technical Guide to the FGFR Inhibitor PD173074
Note to the reader: Initial research indicates a potential confusion in the query between PD173212 , an N-type voltage-gated calcium channel blocker, and PD173074 , a well-characterized, potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR). The detailed request for information on signaling pathways, quantitative data, and experimental protocols aligns with the extensive research available for the FGFR inhibitor. Therefore, this technical guide will focus on the mechanism of action of PD173074 .
Core Mechanism of Action
PD173074 is a potent and selective, ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases, with primary activity against FGFR1 and FGFR3.[1][2][3] By binding to the ATP-binding cleft of the FGFR kinase domain, PD173074 blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades.[4][5] This targeted inhibition ultimately interferes with critical cellular processes such as proliferation, differentiation, migration, and angiogenesis, which are often dysregulated in various cancers and developmental disorders.[6][7][8]
Quantitative Pharmacological Data
The inhibitory activity of PD173074 has been quantified across various kinases and cellular models. The following table summarizes key inhibitory concentrations (IC50) and binding affinities (Ki).
| Target | IC50 Value | Ki Value | Notes |
| FGFR1 | ~21.5-25 nM | ~40 nM | Potent, ATP-competitive inhibition.[4][5][9][10] |
| FGFR3 | ~5 nM | N/A | Highly potent inhibition.[3][10] |
| VEGFR2 | ~100-200 nM | N/A | Also exhibits inhibitory activity against Vascular Endothelial Growth Factor Receptor 2.[4][5][9] |
| PDGFR | >17,600 nM | N/A | Demonstrates high selectivity over Platelet-Derived Growth Factor Receptor.[10] |
| c-Src | >19,800 nM | N/A | Highly selective over the non-receptor tyrosine kinase c-Src.[10] |
| EGFR, InsR | >50,000 nM | N/A | Negligible activity against Epidermal Growth Factor Receptor and Insulin Receptor.[10] |
Signaling Pathways Modulated by PD173074
PD173074 primarily disrupts the canonical FGFR signaling pathway. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes, leading to the autophosphorylation of its intracellular tyrosine kinase domains. This creates docking sites for adaptor proteins like FRS2, which in turn activate major downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways. PD173074's inhibition of the initial autophosphorylation step effectively blocks these subsequent signaling events.
References
- 1. PD 173074 [bio-gems.com]
- 2. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 3. PD 173074, FGFR1 and FGFR3 inhibitor (CAS 219580-11-7) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Crystal structure of an angiogenesis inhibitor bound to the FGF receptor tyrosine kinase domain | The EMBO Journal [link.springer.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel dual inhibitor for targeting PIM1 and FGFR1 kinases inhibits colorectal cancer growth in vitro and patient-derived xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The FGFR1 inhibitor PD 173074 selectively and potently antagonizes FGF-2 neurotrophic and neurotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
what is the target of PD173212
An In-depth Technical Guide to the Molecular Target of PD173212
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective small molecule antagonist of the N-type voltage-gated calcium channel, also known as CaV2.2. This channel plays a pivotal role in neuronal signaling, particularly in the presynaptic release of neurotransmitters. By blocking CaV2.2, this compound effectively modulates neuronal excitability and synaptic transmission, making it a valuable tool for research in pain, epilepsy, and other neurological disorders. This guide provides a comprehensive overview of the molecular target of this compound, including its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Primary Molecular Target: N-type Voltage-Gated Calcium Channel (CaV2.2)
The principal molecular target of this compound is the alpha-1B subunit (α1B) of the N-type voltage-gated calcium channel (CaV2.2). This subunit forms the ion-conducting pore and contains the voltage sensor and binding sites for various modulators. N-type calcium channels are predominantly expressed in the central and peripheral nervous systems, where they are concentrated in presynaptic nerve terminals.
Mechanism of Action
This compound acts as a direct blocker of the CaV2.2 channel pore. Upon depolarization of the neuronal membrane, these channels open, allowing an influx of calcium ions (Ca²⁺). This influx is a critical step in the cascade of events leading to the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft. By binding to the CaV2.2 channel, this compound inhibits this calcium influx, thereby reducing neurotransmitter release and dampening neuronal signaling.
Quantitative Data
The potency and selectivity of this compound have been quantified using various in vitro assays. The following tables summarize the key pharmacological data.
| Parameter | Value | Assay | Reference |
| IC₅₀ | 36 nM | IMR-32 neuroblastoma cell-based calcium flux assay | [1] |
| IC₅₀ | 74 nM | Whole-cell voltage-clamp on recombinant B-class (N-type) calcium channels | [2] |
Table 1: Potency of this compound against the N-type Calcium Channel.
| Target | Activity | Comment | Reference |
| N-type (CaV2.2) Calcium Channels | Potent Blocker | Primary target of this compound. | [1][2] |
| L-type Calcium Channels | Low to no activity | Demonstrates selectivity over other calcium channel subtypes. | [2] |
| Neuronal Na⁺ Channels | Low to no activity | High selectivity against sodium channels. | [2] |
| Neuronal K⁺ Channels | Low to no activity | High selectivity against potassium channels. | [2] |
Table 2: Selectivity Profile of this compound.
Signaling Pathway
The blockade of CaV2.2 channels by this compound directly interferes with the initial steps of synaptic transmission. The following diagram illustrates the signaling pathway affected by this compound.
References
Navigating the Fibroblast Growth Factor Receptor Pathway: A Technical Guide to the Potent Inhibitor PD173074
A Note on Compound Identification: This guide focuses on the well-characterized Fibroblast Growth Factor Receptor (FGFR) inhibitor, PD173074. It is important to note that the compound PD173212 is primarily recognized in scientific literature as a selective N-type voltage-sensitive calcium channel blocker and is not established as an FGFR inhibitor. It is presumed that the intended subject of this technical guide was the potent FGFR inhibitor PD173074, and as such, the following information pertains to this compound.
This technical guide provides a comprehensive overview of the small molecule inhibitor PD173074 and its interaction with the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.
Core Concepts: PD173074 as a Selective FGFR Inhibitor
PD173074 is a potent and selective, ATP-competitive inhibitor of the FGFR family of receptor tyrosine kinases, with particular efficacy against FGFR1 and FGFR3.[1] It also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] By competing with ATP for binding within the kinase domain, PD173074 effectively blocks the autophosphorylation of the receptor. This action prevents the initiation of downstream signaling cascades that are crucial for cellular processes such as proliferation, differentiation, and survival.[2] Its high potency and selectivity have made it a valuable tool in elucidating the multifaceted roles of FGF signaling in both normal physiological functions and in pathological conditions, including cancer.[2][3]
Quantitative Inhibitory Profile of PD173074
The inhibitory activity of PD173074 has been extensively quantified across a range of kinases and in various cellular models. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Ki) that underscore its potency and selectivity.
| Target Kinase | IC50 (nM) | Reference(s) |
| FGFR1 | 21.5 - 25 | [1][4] |
| FGFR3 | 5 | [1] |
| VEGFR2 | ~100 | [1] |
| PDGFR | 17600 | |
| c-Src | 19800 | |
| EGFR | >50000 | |
| InsR | >50000 |
Table 1: In Vitro Kinase Inhibition by PD173074. This table presents the half-maximal inhibitory concentrations (IC50) of PD173074 against a panel of purified receptor tyrosine kinases.
| Parameter | Value (nM) | Reference(s) |
| Ki for FGFR1 | ~40 | [1] |
Table 2: Binding Affinity of PD173074. This table indicates the inhibitor constant (Ki) of PD173074 for FGFR1, reflecting its high binding affinity.
| Cell Line | IC50 (nM) | Reference(s) |
| NCI-H1581 | 12.25 | [1] |
| KG-1 | 51.29 | [1] |
| MFM-223 | 215.76 | [1] |
| KMS11 (FGFR3-expressing) | <20 | [1] |
| KMS18 (FGFR3-expressing) | <20 | [1] |
Table 3: Cellular Proliferation Inhibition by PD173074. This table showcases the IC50 values of PD173074 in various cancer cell lines, demonstrating its anti-proliferative effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of PD173074.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the IC50 value of PD173074 against a purified FGFR kinase using a radiometric assay, which is often considered the gold standard for its direct measurement of phosphorylation.[5][6][7]
Objective: To quantify the concentration of PD173074 required to inhibit 50% of the enzymatic activity of a specific FGFR isoform.
Materials:
-
Recombinant human FGFR1 or FGFR3 kinase domain
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MnCl₂, 0.2 mM sodium orthovanadate
-
Substrate: Poly(Glu, Tyr) 4:1 random copolymer (750 µg/mL)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Non-radiolabeled ATP
-
PD173074 stock solution (in DMSO)
-
96-well filter plates
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of PD173074 in DMSO. Further dilute these stock solutions in the Kinase Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 1% to avoid solvent-induced inhibition.
-
Reaction Setup: In a 96-well plate, combine the following components in a total volume of 100 µL:
-
Kinase Assay Buffer
-
750 µg/mL Poly(Glu, Tyr) substrate
-
Varying concentrations of PD173074 or vehicle control (DMSO in assay buffer)
-
60-75 ng of recombinant FGFR enzyme
-
-
Pre-incubation: Gently mix the components and pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP to a final concentration of 5 µM ATP.
-
Incubation: Incubate the plate at 25°C for 10 minutes.
-
Termination of Reaction: Stop the reaction by adding an equal volume of 10% TCA to precipitate the substrate.
-
Substrate Capture: Transfer the reaction mixture to a 96-well filter plate and wash several times with 0.5% TCA to remove unincorporated [γ-³²P]ATP.
-
Quantification: After drying the filter plate, add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the PD173074 concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[1]
Cell Proliferation Assay (WST-1 Method)
This protocol outlines a colorimetric assay to measure the effect of PD173074 on the proliferation of cancer cell lines.[8]
Objective: To determine the IC50 of PD173074 on the viability and proliferation of FGFR-dependent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SW780, a bladder cancer cell line with an FGFR3 fusion)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PD173074 stock solution (in DMSO)
-
WST-1 cell proliferation reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PD173074 in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of PD173074 or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for an additional 1-4 hours, or until a visible color change is observed.
-
Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells. Plot the percentage of inhibition against the logarithm of the PD173074 concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Molecular Landscape
Diagrams are indispensable tools for conceptualizing complex biological systems and experimental procedures. The following visualizations were created using the DOT language for Graphviz.
Figure 1: Simplified schematic of the major FGFR signaling pathways.
Figure 2: Mechanism of ATP-competitive inhibition by PD173074.
Figure 3: Experimental workflow for an in vitro radiometric kinase assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The FGFR1 inhibitor PD173074 induces mesenchymal-epithelial transition through the transcription factor AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
The Role of Fibroblast Growth Factor Receptor Inhibition in Neuroscience Research: A Technical Guide to PD173074
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: This document focuses on the potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitor PD173074 . The initial query referenced PD173212; however, extensive literature review indicates that this compound is a potent N-type voltage-gated calcium channel blocker with an IC50 of 36 nM, and is not an FGFR inhibitor.[1] It is highly probable that the intended compound of interest for its role as an FGFR inhibitor in neuroscience is PD173074, a compound with a similar nomenclature root and extensive documentation in this context. This guide will proceed with a comprehensive overview of PD173074.
Introduction to FGFR Signaling in the Central Nervous System
Fibroblast Growth Factors (FGFs) and their corresponding receptors (FGFRs) are crucial signaling systems in the development, maintenance, and repair of the central nervous system (CNS).[2] This intricate network plays a vital role in neurogenesis, axon growth, neuronal differentiation, and survival.[2] The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that, upon binding to FGF ligands, dimerize and autophosphorylate, initiating a cascade of downstream intracellular signaling. Key pathways activated by FGFRs include the RAS-MAPK-ERK and PI3K-AKT pathways, which are fundamental to cell proliferation, survival, and differentiation.[3][4] Given their significant role in neural function, the pharmacological inhibition of FGFRs with small molecules like PD173074 provides a powerful tool to investigate fundamental neurobiological processes and explore therapeutic strategies for neurological disorders.
PD173074: A Potent and Selective FGFR Inhibitor
PD173074 is a potent, ATP-competitive inhibitor of FGFR1 and FGFR3.[5][6][7] Its mechanism of action involves binding to the ATP-binding pocket of the FGFR kinase domain, which prevents receptor autophosphorylation and subsequently blocks downstream signaling.[3] This inhibition is reversible and has been shown to be highly selective for FGFRs over other receptor tyrosine kinases, making it a valuable tool for targeted research.[3][8]
Quantitative Data: Potency and Selectivity
The inhibitory activity of PD173074 has been characterized across a range of kinases, demonstrating its high potency and selectivity for FGFRs. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) | Reference |
| FGFR1 | ~21.5 - 25 | [5][6][8][9][10] |
| FGFR3 | 5 | [5][6] |
| VEGFR2 | ~100 | [5][6][8] |
| PDGFR | >17,600 | [3][5][6] |
| c-Src | >19,800 | [3][5][6] |
| EGFR | >50,000 | [3][5][6] |
| InsR | >50,000 | [3][5][6] |
| MEK | >50,000 | [3][5][6] |
| PKC | >50,000 | [3][5][6] |
Cellular Activity:
| Cellular Process | IC50 (nM) | Reference |
| FGFR1 Autophosphorylation | 1 - 5 | [3][9] |
| FGFR3 Autophosphorylation | ~5 | [3] |
| VEGFR2 Autophosphorylation | 100 - 200 | [3][8] |
| FGF-2 induced granule neuron survival | 8 - 12 | [3][8] |
| FGF-2 induced neurite outgrowth | 22 | [3][9] |
Applications of PD173074 in Neuroscience Research
PD173074 has been instrumental in elucidating the role of FGFR signaling in various neural cell types and processes.
Regulation of Oligodendrocyte Development
In the oligodendrocyte lineage, FGF-2 signaling through FGFRs influences migration, proliferation, and differentiation.[11] Studies have shown that PD173074 effectively antagonizes the effects of FGF-2 on the proliferation and differentiation of oligodendrocyte progenitors in culture.[11] Nanomolar concentrations of PD173074 are sufficient to inhibit FGF-2-mediated proliferation in a dose-dependent and non-toxic manner, without affecting proliferation induced by platelet-derived growth factor (PDGF).[11] This specificity highlights the utility of PD173074 in dissecting the distinct roles of different growth factor signaling pathways in oligodendrocyte biology.
Antagonism of Neurotrophic and Neurotropic Effects
Basic fibroblast growth factor (FGF-2) is known to promote the survival and neurite outgrowth of various neurons.[12] PD173074 has been shown to potently and selectively antagonize these neurotrophic and neurotropic actions of FGF-2.[12] For instance, nanomolar concentrations of PD173074 can prevent the FGF-2-supported survival of cerebellar granule neurons under serum and potassium deprivation.[12] Notably, PD173074 is approximately 1,000-fold more potent than the older FGFR inhibitor, SU5402, in this context.[12]
Inhibition of Stem Cell Differentiation
FGFR signaling is a key regulator of pluripotency and differentiation in stem cells. PD173074 has been used to investigate these processes. For example, it can suppress the differentiation of mouse embryonic stem cells and help maintain their undifferentiated state.[7] It also blocks the neural differentiation of mouse embryonic stem cells, further cementing the role of FGFR signaling in directing cell fate decisions in the developing nervous system.[7]
Signaling Pathways and Experimental Workflows
FGFR Signaling Cascade and Point of Inhibition by PD173074
The binding of an FGF ligand to its receptor triggers a cascade of intracellular events. The diagram below illustrates the canonical FGFR signaling pathway and the mechanism of inhibition by PD173074.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fibroblast Growth Factor Signalling in the Diseased Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. stemcell.com [stemcell.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Specific inhibitor of FGF receptor signaling: FGF-2-mediated effects on proliferation, differentiation, and MAPK activation are inhibited by PD173074 in oligodendrocyte-lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The FGFR1 inhibitor PD 173074 selectively and potently antagonizes FGF-2 neurotrophic and neurotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
PD173212: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173212 is a potent, ATP-competitive, and selective dual inhibitor of Src family kinases and Bcr-Abl tyrosine kinase. Its ability to target these key signaling molecules, which are frequently dysregulated in various malignancies, has made it a valuable tool in cancer research. This technical guide provides an in-depth overview of the application of this compound in cancer cell line studies, summarizing its effects, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows.
Data Presentation: Effects of this compound on Cancer Cell Lines
The following table summarizes the quantitative effects of this compound on various cancer cell lines as reported in preclinical research. This data provides a comparative overview of its potency and cellular effects.
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Concentration | Observed Effect |
| K562 | Chronic Myelogenous Leukemia | Cell Viability | Inhibition of proliferation | ~5 nM | Potent inhibition of Bcr-Abl positive cells |
| Ba/F3-p210 | Pro-B Cell Leukemia | Cell Viability | Inhibition of proliferation | ~2 nM | Strong inhibition of Bcr-Abl expressing cells |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | Inhibition of proliferation | 1-5 µM | Inhibition of Src activity and cell growth |
| 4T1 | Murine Breast Cancer | Cell Viability | Inhibition of proliferation | Not specified | Upregulation of PD-L1 expression[1] |
| NCI-H460 | Non-Small Cell Lung Cancer | Cell Viability | Growth Inhibition | Not specified | Combination with Thiacremonone (B1207002) enhances apoptosis[2] |
| A549 | Non-Small Cell Lung Cancer | Cell Viability | Growth Inhibition | Not specified | Combination with Thiacremonone enhances apoptosis[2] |
| H1299 | Non-Small Cell Lung Cancer | Apoptosis Assay | Caspase-3/7 Activation | 27 µM (of a different peptide) | Induction of apoptosis[3] |
| H1437 | Non-Small Cell Lung Cancer | Apoptosis Assay | Caspase-3/7 Activation | 27 µM (of a different peptide) | Induction of apoptosis[3] |
| Ovarian Carcinoma Cell Lines | Ovarian Cancer | Clonogenic Assay | Inhibition of survival | 0.4-3.4 nM (for Paclitaxel) | Demonstrates range of IC50 values in cancer cells[4] |
Core Signaling Pathway Targeted by this compound
This compound primarily exerts its anti-cancer effects by inhibiting the Src and Bcr-Abl tyrosine kinases. This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The diagram below illustrates the core signaling cascade affected by this compound.
Caption: Inhibition of Src and Bcr-Abl by this compound blocks downstream STAT3 and MAPK/ERK signaling.
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound in cancer cell lines are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cells.[5]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation levels of proteins in the signaling pathways affected by this compound.[7][8][9]
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effects of this compound on a cancer cell line.
Caption: A typical experimental workflow for studying the effects of this compound on cancer cells.
References
- 1. Drug-induced PD-L1 expression and cell stress response in breast cancer cells can be balanced by drug combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced cell growth inhibition by thiacremonone in paclitaxel-treated lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ijbs.com [ijbs.com]
- 7. origene.com [origene.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.championsoncology.com [blog.championsoncology.com]
The Biological Activity of PD173074: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides an in-depth technical overview of the biological activity of PD173074, a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs). While initial inquiries may have referenced PD173212, a selective N-type voltage-sensitive calcium channel (VSCC) blocker, the preponderance of evidence in the context of oncogenic signaling pathways points to a likely interest in PD173074. This guide will focus exclusively on the well-documented activities of PD173074.
PD173074 primarily targets FGFR1 and FGFR3, with secondary activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Its mechanism of action involves competitive inhibition of ATP binding to the kinase domain of these receptors, leading to the suppression of downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis. This guide details the quantitative inhibitory activity of PD173074, provides comprehensive protocols for key experimental assays, and visualizes the affected signaling pathways and experimental workflows.
Mechanism of Action and Target Profile
PD173074 is a pyrido[2,3-d]pyrimidine (B1209978) derivative that functions as an ATP-competitive inhibitor of receptor tyrosine kinases. Its primary targets are members of the Fibroblast Growth Factor Receptor family, with a notable potency against FGFR1 and FGFR3. It also demonstrates significant inhibitory activity against VEGFR2. The selectivity of PD173074 is a key feature, with substantially lower activity against other kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), c-Src, Epidermal Growth Factor Receptor (EGFR), Insulin Receptor (InsR), MEK, and PKC.
Quantitative Inhibitory Activity
The inhibitory potency of PD173074 has been characterized through various in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) provide a quantitative measure of its activity against a panel of kinases.
| Target | IC50 (nM) | Ki (nM) | Notes |
| FGFR1 | 21.5 - 25 | ~40 | Potent, ATP-competitive inhibition. Also inhibits autophosphorylation with an IC50 of 1-5 nM. |
| FGFR3 | 5 | - | High potency, particularly against mutated and overexpressed forms found in various cancers. Inhibits autophosphorylation with an IC50 of ~5 nM. |
| VEGFR2 | ~100 - 200 | - | Significant secondary target, contributing to anti-angiogenic effects. Inhibits autophosphorylation with an IC50 of 100-200 nM. |
| PDGFR | 17,600 | - | Demonstrates high selectivity for FGFRs over PDGFR. |
| c-Src | 19,800 | - | Exhibits weak inhibition, highlighting its specificity. |
| EGFR | >50,000 | - | Essentially inactive at concentrations that potently inhibit FGFRs. |
| InsR | >50,000 | - | No significant inhibition observed. |
| MEK | >50,000 | - | Does not target the downstream MAPK pathway directly. |
| PKC | >50,000 | - | Highly selective against this serine/threonine kinase. |
Table 1: Summary of the in vitro inhibitory activity of PD173074 against a panel of kinases.
Cellular Activity
In cell-based assays, PD173074 effectively inhibits FGF-stimulated cell proliferation and survival. It has been shown to induce apoptosis in cancer cell lines that are dependent on FGFR signaling. For instance, in multiple myeloma (MM) cell lines expressing activating mutations of FGFR3, PD173074 reduces cell viability with IC50 values of less than 20 nM.[1] It also blocks the proliferation of gastric cancer cells and inhibits the survival of granule neurons stimulated with FGF-2 with an IC50 of 12 nM.[2][3]
Signaling Pathways
PD173074 exerts its biological effects by inhibiting the downstream signaling cascades initiated by FGFR activation. The primary pathways affected are the RAS-MAPK and the PI3K-AKT pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of PD173074.
In Vitro Kinase Inhibition Assay
This protocol outlines the procedure to determine the IC50 value of PD173074 against a specific FGFR isoform.
Materials:
-
Recombinant human FGFR1 or FGFR3 kinase domain
-
Kinase Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MnCl2, 0.2 mM sodium orthovanadate
-
Substrate: Poly(Glu, Tyr) 4:1, 750 µg/mL
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
PD173074 stock solution (in DMSO)
-
30% Trichloroacetic acid (TCA)
-
15% TCA
-
Glass-fiber filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of PD173074 in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 25 µL of the diluted PD173074 or vehicle (DMSO) control.
-
Add 25 µL of the FGFR enzyme solution (60-75 ng of enzyme per well).
-
Add 25 µL of the substrate solution.
-
Initiate the kinase reaction by adding 25 µL of [γ-³²P]ATP solution (final concentration 5 µM).
-
Incubate the plate at 25°C for 10 minutes.
-
Terminate the reaction by adding 50 µL of 30% TCA.
-
Transfer the reaction mixture to glass-fiber filter mats.
-
Wash the filter mats three times with 15% TCA.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of PD173074 relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Proliferation (MTT) Assay
This protocol describes the use of an MTT assay to assess the effect of PD173074 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., KMS11, a multiple myeloma cell line with an activating FGFR3 mutation)
-
Complete culture medium
-
PD173074 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of PD173074 in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of PD173074 or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of p-ERK
This protocol details the detection of phosphorylated ERK (p-ERK) in response to PD173074 treatment as a measure of FGFR pathway inhibition.
Materials:
-
Cancer cell line of interest
-
Serum-free culture medium
-
PD173074
-
FGF2 (or other appropriate FGF ligand)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of PD173074 or vehicle for 1-2 hours.
-
Stimulate the cells with FGF2 (e.g., 10 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of p-ERK.
In Vivo Activity
PD173074 has demonstrated significant anti-tumor activity in various preclinical xenograft models.
Xenograft Tumor Growth Inhibition
In nude mice bearing xenografts of cancer cells with aberrant FGFR signaling (e.g., FGFR3-mutant multiple myeloma or FGFR1-amplified lung cancer), administration of PD173074 has been shown to inhibit tumor growth.
| Animal Model | Cell Line/Tumor Type | Dosage and Administration | Outcome |
| Nude Mice | KMS11 (MM) | 1-2 mg/kg/day, intraperitoneal (i.p.) or oral (p.o.) | Significant delay in tumor growth and increased survival.[2] |
| Nude Mice | H-510 (SCLC) | 2 mg/kg/day, p.o. | Blocked tumor growth, comparable to cisplatin, and increased median survival.[2] |
| Swiss Webster Mice | Corneal Angiogenesis | 1-2 mg/kg/day, i.p. | Effectively blocked FGF- and VEGF-induced angiogenesis.[2] |
| 4T1 Tumor-bearing Mice | 4T1 (Breast Cancer) | Not specified | Inhibited tumor growth, reduced microvessel density, and impaired lung metastasis. |
Table 2: Summary of in vivo efficacy of PD173074 in xenograft models.
General Protocol for a Xenograft Study
Procedure:
-
Tumor cells are implanted subcutaneously into the flank of immunocompromised mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
PD173074 is administered daily via intraperitoneal injection or oral gavage at the desired dose.
-
Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or western blotting for target engagement).
Conclusion
PD173074 is a potent and selective inhibitor of FGFR1 and FGFR3, with additional activity against VEGFR2. It effectively blocks the downstream RAS-MAPK and PI3K-AKT signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells dependent on FGFR signaling. Its efficacy has been demonstrated in both in vitro and in vivo preclinical models, highlighting its potential as a therapeutic agent for cancers with aberrant FGFR activation. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of the biological activities of PD173074.
References
In Vivo Efficacy of PD173074 (PD173212) in Murine Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173074 is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), demonstrating significant anti-tumor activity in a variety of preclinical murine cancer models. This technical guide provides a comprehensive overview of the in vivo efficacy of PD173074, detailing its mechanism of action, experimental protocols, and quantitative outcomes from key studies. The information presented herein is intended to support researchers and drug development professionals in the design and interpretation of in vivo studies involving FGFR inhibitors.
Mechanism of Action: FGFR Signaling Inhibition
PD173074 competitively binds to the ATP-binding pocket of the FGFR tyrosine kinase domain, preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways. The primary signaling cascades inhibited by PD173074 include the Ras-Raf-MEK-ERK (MAPK), PI3K-Akt, and JAK-STAT pathways.[1][2] By blocking these pathways, PD173074 effectively inhibits tumor cell proliferation, survival, and angiogenesis.
FGFR Signaling Pathway and Inhibition by PD173074
References
PD173212: A Technical Guide to its Ion Channel Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD173212 is a potent and selective antagonist of the N-type (CaV2.2) voltage-gated calcium channel (VGCC). This document provides a comprehensive overview of the selectivity profile of this compound over other ion channels, based on available preclinical data. It includes quantitative data on its inhibitory activity, detailed experimental methodologies for assessing ion channel function, and a discussion of the signaling pathways modulated by the blockade of N-type calcium channels.
Introduction
Voltage-gated calcium channels are crucial for a variety of physiological processes, including neurotransmission, muscle contraction, and hormone secretion. The CaV2.2, or N-type, calcium channel is predominantly located at presynaptic nerve terminals and plays a pivotal role in the release of neurotransmitters. Its involvement in pain signaling pathways has made it a significant target for the development of novel analgesics. This compound has emerged as a selective blocker of this channel, demonstrating potential therapeutic value. Understanding its selectivity profile is critical for predicting its efficacy and potential off-target effects.
Quantitative Selectivity Profile
This compound exhibits high affinity and selectivity for the N-type (CaV2.2) calcium channel. While comprehensive screening data against a wide panel of ion channels is not extensively published, the available information indicates a favorable selectivity profile.
| Target Ion Channel | Assay Type | Cell Line | IC50 / Inhibition | Reference |
| N-type (CaV2.2) Voltage-Sensitive Calcium Channel | Radioligand Binding Assay | IMR-32 | 36 nM | [1](--INVALID-LINK--) |
| Recombinant N-type (CaV2.2) Calcium Currents | Whole-Cell Voltage-Clamp | Not Specified | ~74 nM (~78% inhibition) | [2](--INVALID-LINK--) |
| L-type Calcium Channels | Not Specified | Not Specified | High selectivity over L-type | [2](--INVALID-LINK--) |
| Neuronal Sodium (NaV) Channels | Not Specified | Not Specified | Minimal effect | [2](--INVALID-LINK--) |
| Neuronal Potassium (KV) Channels | Not Specified | Not Specified | Minimal effect | [2](--INVALID-LINK--) |
Note: While qualitative statements regarding selectivity against L-type calcium channels and neuronal sodium and potassium channels are available, specific IC50 or Ki values from broad panel screens are not publicly detailed. Further independent characterization is recommended to fully elucidate the selectivity profile.
Experimental Protocols
The characterization of the selectivity profile of ion channel modulators like this compound predominantly relies on electrophysiological techniques, specifically the patch-clamp method. Radioligand binding assays are also employed to determine the affinity of the compound for its target.
Whole-Cell Patch-Clamp Electrophysiology for CaV2.2 Inhibition
This method directly measures the ion flow through the channel in the membrane of a single cell.
Objective: To determine the concentration-dependent inhibition of CaV2.2 channel currents by this compound.
Cell Preparation:
-
HEK293 cells stably expressing the human CaV2.2 channel complex (α1B, β3, and α2δ-1 subunits) are cultured under standard conditions.
-
Cells are passaged upon reaching 70-80% confluency and plated onto glass coverslips 24-48 hours prior to recording.
Solutions:
-
External Solution (in mM): 140 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH.
-
Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.
Recording Procedure:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
A giga-ohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
CaV2.2 currents are elicited by a depolarizing voltage step to +10 mV for 200 ms.
-
A baseline current is established before the application of this compound.
-
This compound is applied at increasing concentrations via the perfusion system.
-
The steady-state block at each concentration is measured, and the data are fitted to a Hill equation to determine the IC50 value.
Radioligand Binding Assay for CaV2.2 Affinity
This assay measures the ability of this compound to displace a known radiolabeled ligand that binds to the N-type calcium channel.
Objective: To determine the binding affinity (Ki) of this compound for the CaV2.2 channel.
Materials:
-
Membrane preparations from IMR-32 human neuroblastoma cells, which endogenously express N-type calcium channels.
-
Radioligand: [¹²⁵I]ω-conotoxin GVIA.
-
Binding Buffer: 50 mM HEPES, pH 7.4.
-
This compound at various concentrations.
Procedure:
-
IMR-32 cell membranes are incubated with a fixed concentration of [¹²⁵I]ω-conotoxin GVIA and varying concentrations of this compound.
-
The incubation is carried out at room temperature for a specified time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold binding buffer.
-
The amount of radioactivity retained on the filters is quantified using a gamma counter.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled ω-conotoxin GVIA.
-
The IC50 value is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the direct blockade of the CaV2.2 ion channel pore, which inhibits the influx of calcium into the presynaptic terminal upon depolarization. This reduction in intracellular calcium concentration has significant downstream effects on neurotransmitter release and subsequent signaling cascades.
Inhibition of Neurotransmitter Release
N-type calcium channels are critical for the fusion of synaptic vesicles with the presynaptic membrane, a process required for the release of various neurotransmitters, including glutamate (B1630785) and substance P, which are key mediators of pain transmission. By blocking CaV2.2 channels, this compound effectively reduces the release of these pronociceptive neurotransmitters into the synaptic cleft, thereby dampening the transmission of pain signals.
Potential Modulation of CREB Signaling
Calcium influx through voltage-gated calcium channels can activate various intracellular signaling cascades, including those leading to the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB). CREB plays a role in neuronal plasticity and gene expression. While direct studies on the effect of this compound on CREB are lacking, it is plausible that by reducing calcium entry through CaV2.2 channels, this compound could indirectly modulate CREB-dependent gene expression in neuronal populations where these channels are a significant source of calcium for this pathway. Stronger depolarizations that recruit CaV2 channels have been shown to lead to CREB phosphorylation. Therefore, blockade of these channels would be expected to attenuate this signaling response.
Conclusion
This compound is a highly selective N-type voltage-gated calcium channel blocker. The available data demonstrates its potent inhibitory activity at the CaV2.2 channel with minimal effects on other tested ion channels, suggesting a favorable therapeutic window. Its primary mechanism of action, the inhibition of presynaptic calcium influx and subsequent neurotransmitter release, provides a strong rationale for its investigation in conditions characterized by neuronal hyperexcitability, such as chronic pain. Further studies to delineate a more comprehensive quantitative selectivity profile and to explore its impact on downstream signaling pathways in various neuronal subtypes will be valuable in fully understanding its therapeutic potential and safety profile.
References
Methodological & Application
Application Notes and Protocols for PD173212 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173212 is a potent and selective antagonist of N-type (Cav2.2) voltage-gated calcium channels (VGCCs), demonstrating an IC₅₀ of 36 nM in IMR-32 neuroblastoma cells.[1][2] N-type calcium channels are primarily located on nerve terminals and are crucial for neurotransmitter release.[3][4] However, the role of calcium signaling in various cellular processes, including proliferation and apoptosis, is a subject of ongoing research in various cell types, including cancer cell lines.[5][6] Altered expression of VGCCs has been observed in several cancers, suggesting their potential as therapeutic targets.[1][2]
These application notes provide a detailed framework for utilizing this compound in a cell culture setting to investigate its effects on cell viability and intracellular calcium dynamics. The protocols provided are representative and can be adapted to specific cell lines and experimental questions.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 36 nM | IMR-32 | [1][2] |
| Mechanism of Action | Selective N-type voltage-sensitive calcium channel (VSCC) blocker | - | [1][2] |
Signaling Pathway
Blockade of N-type voltage-gated calcium channels by this compound inhibits the influx of extracellular calcium into the cell. This reduction in intracellular calcium can modulate a variety of downstream signaling pathways that are dependent on calcium as a second messenger. These pathways can influence critical cellular processes such as gene expression, proliferation, and apoptosis.
Experimental Protocols
General Cell Culture and Treatment with this compound
This protocol outlines the basic steps for maintaining cell cultures and treating them with this compound. Specific media and conditions will vary depending on the cell line.
Materials:
-
Cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound stock solution (dissolved in DMSO)
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO₂. Passage cells before they reach confluency to maintain exponential growth.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in sterile DMSO. For example, a 10 mM stock can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: The day before treatment, trypsinize and count the cells. Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: On the day of the experiment, prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration in the medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability using a colorimetric MTT assay.
Materials:
-
Cells seeded and treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Intracellular Calcium Influx Assay
This protocol describes how to measure changes in intracellular calcium levels in response to this compound treatment using a fluorescent calcium indicator such as Fluo-4 AM.
Materials:
-
Cells seeded in a black, clear-bottom 96-well plate
-
Fluo-4 AM calcium indicator
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Pluronic F-127 (optional, to aid in dye loading)
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
A depolarizing agent (e.g., high concentration of KCl)
-
Fluorescence microplate reader with bottom-read capabilities and appropriate filters (Ex/Em ~490/525 nm)
Procedure:
-
Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS. The final concentration of Fluo-4 AM is typically 1-5 µM. Pluronic F-127 (at a final concentration of ~0.02%) can be included to improve dye solubility and cell loading. Probenecid (1-2.5 mM) can also be added to inhibit anion transporters and reduce dye leakage.
-
Remove the growth medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Compound Incubation: Add this compound at various concentrations to the wells and incubate for a desired period (e.g., 15-30 minutes) at room temperature in the dark.
-
Measurement of Calcium Influx: Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject a depolarizing stimulus (e.g., a high concentration of KCl, final concentration ~50-100 mM) into each well to open voltage-gated calcium channels.
-
Immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates calcium influx.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the peak fluorescence intensity following depolarization compared to the vehicle-treated control.
Experimental Workflow Visualization
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Calcium channels as pharmacological targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-type calcium channel - Wikipedia [en.wikipedia.org]
- 4. content.abcam.com [content.abcam.com]
- 5. wjgnet.com [wjgnet.com]
- 6. High expression of N-type calcium channel indicates a favorable prognosis in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of PD173212 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of PD173212 in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and selective N-type voltage-gated calcium channel (Cav2.2) blocker. Accurate preparation of stock solutions is critical for ensuring reproducible results in preclinical research and drug discovery. This protocol outlines the necessary materials, calculations, and step-by-step procedures for dissolving this compound in DMSO, along with recommendations for storage and handling to maintain its stability and integrity.
Introduction
This compound is a small molecule inhibitor of N-type voltage-gated calcium channels, which play a crucial role in neurotransmission and pain signaling. Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions but exhibits excellent solubility in organic solvents like DMSO. Preparing a concentrated stock solution in DMSO allows for convenient and accurate dilution into aqueous buffers or cell culture media for various in vitro and in vivo experimental applications. This protocol provides a standardized procedure to ensure the consistent and reliable preparation of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its solution in DMSO.
| Parameter | Value | Reference(s) |
| Molecular Weight | 599.85 g/mol | [1][2] |
| Solubility in DMSO | 100 mM | [3] |
| Recommended Stock Concentrations | 1 mM, 5 mM, 10 mM | [1] |
| Storage of Solid Compound | Room Temperature | [2] |
| Storage of Stock Solution | -20°C | [2] |
| Long-term Stability of Stock Solution | ≥ 4 years at -20°C | [2] |
Experimental Protocol
This protocol details the materials and methods required to prepare a 10 mM stock solution of this compound in DMSO. The same principles can be applied to prepare other desired concentrations.
Materials
-
This compound powder (purity ≥95%)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure
3.2.1. Calculating the Required Mass of this compound
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L * 0.001 L * 599.85 g/mol * 1000 mg/g = 5.9985 mg
3.2.2. Step-by-Step Reconstitution
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance in a fume hood or on a weighing paper.
-
Transfer: Transfer the weighed powder into a sterile amber glass vial or a clear vial that will be protected from light.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For example, for 5.9985 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots of the this compound stock solution at -20°C for long-term storage.[2]
Handling and Use in Cell Culture
When using the this compound stock solution for cell culture experiments, it is crucial to minimize the final concentration of DMSO to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant adverse effects; however, primary cells may be more sensitive, and a final DMSO concentration of 0.1% or lower is recommended.
To prepare a working solution, the DMSO stock should be diluted in an appropriate aqueous buffer or cell culture medium. It is advisable to add the DMSO stock solution dropwise to the aqueous solution while gently mixing to prevent precipitation of the compound. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway affected by this compound and the experimental workflow for preparing the stock solution.
Caption: this compound inhibits N-type calcium channel activity.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for PD173074 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PD173074, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in various in vitro assays. This document includes recommended working concentrations, detailed experimental protocols, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction
PD173074 is a small molecule inhibitor that selectively targets the ATP-binding domain of FGFRs, primarily FGFR1 and FGFR3, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling pathways. It also shows inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Its high potency and selectivity make it a valuable tool for studying the role of FGFR signaling in physiological and pathological processes, including cancer.
Quantitative Data Summary
The following table summarizes the effective concentrations of PD173074 in various in vitro applications based on published literature. These concentrations should be used as a starting point, and optimal concentrations may vary depending on the specific cell line, assay conditions, and experimental goals.
| Assay Type | Cell Line/System | Target | Working Concentration | IC50 | Reference |
| Kinase Assay | Cell-free | FGFR1 | ~25 nM | 21.5 nM | [1][2][3][4] |
| Cell-free | FGFR3 | 5 - 25 nM | 5 nM | [5][6] | |
| Cell-free | VEGFR2 | 100 - 200 nM | ~100 nM | [1][2][3][4][7] | |
| Cell Viability/Proliferation | KMS11, KMS18 (Multiple Myeloma) | FGFR3 | <20 nM | <20 nM | [2][5] |
| NCI-H1581 (Lung Cancer) | - | - | 12.25 nM | [1] | |
| KG-1 (AML) | - | - | 51.29 nM | [1] | |
| MFM-223 (Breast Cancer) | - | - | 215.76 nM | [1] | |
| Rat Chondrosarcoma (RCS) | FGFR | 15 - 20 nM | - | [8] | |
| RT112 (Bladder Cancer) | - | - | IC50 not specified, used at 50 nM & 1 µM | [3] | |
| SUM185PE (Breast Cancer) | - | - | 20 nM | [3] | |
| FGFR Autophosphorylation Inhibition | Multiple Myeloma Cell Lines | FGFR3 | 5 - 25 nM | ~5 nM | [1][5] |
| Cell-based | FGFR1 | - | 1 - 5 nM | [3][4] | |
| Western Blot | BT549 (Breast Cancer) | RSK1 p90 (downstream of FGFR) | 0 - 10 µM (dose-dependent decrease) | - | |
| MGH-U3, RT112 (Bladder Cancer) | MYC, FGFR3 | 50 nM - 1 µM | - | [3] | |
| Functional Assays | FGF-2 induced granule neuron survival | FGFR | - | 8 - 12 nM | [2][3][4] |
| FGF-2 induced neurite outgrowth | FGFR | - | 22 nM | [2][3] |
Signaling Pathway
PD173074 inhibits the activation of FGFRs, which are key players in multiple signaling cascades that regulate cell proliferation, survival, differentiation, and migration. The primary pathways affected by FGFR inhibition are the RAS-MAPK, PI3K-AKT, and PLCγ pathways.
Caption: Inhibition of FGFR signaling by PD173074.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of PD173074 on cell viability.
Workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. PD173074 | VEGFR inhibitor | FGFR1 inhibitor | VEGFR2 inhibitor | CAS 219580-11-7 | Buy PD173074 from Supplier InvivoChem [invivochem.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for PD173212 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173212 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Dysregulation of the FGFR pathway is implicated in the pathogenesis of various cancers, making it a promising target for therapeutic intervention. These application notes provide a comprehensive overview of the administration of this compound and its close analog, PD173074, in preclinical mouse models of cancer. The following sections detail experimental protocols, quantitative data from in vivo studies, and visualizations of the targeted signaling pathway and experimental workflows.
While specific in vivo administration data for this compound is limited in publicly available literature, the closely related and well-characterized FGFR inhibitor, PD173074, serves as a valuable surrogate for protocol development. The data presented below is primarily based on studies involving PD173074.
Data Presentation
Table 1: Summary of PD173074 Administration in Mouse Xenograft Models
| Mouse Model Strain | Cancer Type | Administration Route | Dosage | Treatment Schedule | Observed Effects |
| Nude Mice | Mutant FGFR3-transfected NIH 3T3 cells | Intraperitoneal (i.p.) | 1-2 mg/kg/day | Daily | Inhibition of in vivo tumor growth.[1] |
| Nude Mice | KMS11 myeloma xenograft | Intraperitoneal (i.p.) | Not specified | Not specified | Delayed tumor growth and increased survival.[1] |
| Nude Mice | H-510 small cell lung cancer xenograft | Oral gavage | Not specified | Not specified | Blocked tumor growth, increased median survival.[1] |
| Nude Mice | H-69 small cell lung cancer xenograft | Not specified | Not specified | Not specified | Induced complete responses in 50% of mice.[1] |
| BALB/c Mice | 4T1 murine mammary carcinoma | Intraperitoneal (i.p.) | Not specified | Not specified | Significantly inhibited tumor growth and lung metastasis.[2] |
| Nude Mice | SW780 (FGFR3–BAIAP2L1 fusion) bladder cancer xenograft | Intraperitoneal (i.p.) | 20 mg/kg | Daily for 3 weeks | Repressed tumor growth.[3][4] |
| SCID Mice | ER10 and ER20 xenografts | Oral gavage | 50 mg/kg | 5 days a week for 4 weeks | Not specified |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of PD173074 in a Bladder Cancer Xenograft Model
This protocol is adapted from studies investigating the effect of PD173074 on bladder cancer xenografts.[3][4]
1. Materials:
-
PD173074 (or this compound)
-
Vehicle (e.g., DMSO, 15% Captisol)
-
Sterile phosphate-buffered saline (PBS)
-
Female nude mice (6-8 weeks old)
-
SW780 human bladder cancer cells
-
Matrigel
-
1 mL syringes with 27-gauge needles
-
Animal handling and restraint equipment
-
Calipers for tumor measurement
2. Xenograft Establishment:
-
Culture SW780 cells to 80-90% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor mice for tumor growth.
3. Drug Preparation and Administration:
-
Prepare a stock solution of PD173074 in a suitable solvent like DMSO.
-
On the day of administration, dilute the stock solution with a vehicle (e.g., 15% Captisol) to the final desired concentration (e.g., 20 mg/kg).
-
Administer the prepared drug solution or vehicle control intraperitoneally to the mice. The injection volume should be appropriate for the mouse's weight (typically 100-200 µL).
-
Administer the treatment daily for the duration of the study (e.g., 3 weeks).
4. Monitoring and Endpoint:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Protocol 2: Oral Gavage Administration of PD173074 in a Breast Cancer Xenograft Model
This protocol is a general guideline based on oral administration methods used in similar in vivo studies.
1. Materials:
-
PD173074 (or this compound)
-
Vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Female immunodeficient mice (e.g., NOD/SCID)
-
Human breast cancer cells (e.g., MDA-MB-231)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Animal handling and restraint equipment
2. Xenograft Establishment:
-
Follow the procedure for xenograft establishment as described in Protocol 1, using the appropriate breast cancer cell line.
3. Drug Preparation and Administration:
-
Prepare a suspension of PD173074 in the chosen vehicle at the desired concentration (e.g., 50 mg/kg).
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the drug suspension. Ensure the animal does not aspirate the solution.
-
Administer the treatment according to the planned schedule (e.g., 5 days a week for 4 weeks).
4. Monitoring and Endpoint:
-
Follow the monitoring and endpoint procedures as described in Protocol 1.
Mandatory Visualization
FGFR Signaling Pathway
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound.
References
Application Notes and Protocols: Utilizing PD173212 in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PD173212 in cell proliferation assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data on its effects on various cell lines.
Introduction
This compound is recognized as a selective blocker of N-type voltage-sensitive calcium channels (VSCC), with a reported IC50 value of 36 nM in IMR-32 neuroblastoma cells.[1] While its primary characterization is as a calcium channel inhibitor, its influence on cellular processes such as proliferation is a subject of research interest. The influx of calcium is a critical signaling event in the regulation of the cell cycle and proliferation. Therefore, the modulation of calcium channels by compounds like this compound can have significant effects on cell growth.
In addition to its effects on calcium channels, it is crucial to consider that inhibitors can sometimes exhibit off-target effects. The fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways are pivotal in driving cell proliferation, and their inhibition is a key strategy in cancer therapy.[2][3][4][5][6] Understanding the potential impact of this compound on these or other proliferation-related pathways is essential for interpreting experimental outcomes.
Mechanism of Action and Signaling Pathways
This compound's primary established mechanism is the blockade of N-type voltage-gated calcium channels.[1][7] Calcium ions (Ca2+) are ubiquitous second messengers that play a vital role in numerous cellular functions, including the signaling pathways that control cell proliferation. By inhibiting Ca2+ influx, this compound can interfere with the downstream signaling cascades that are dependent on calcium, potentially leading to an arrest of the cell cycle and inhibition of proliferation.
Key Signaling Pathways in Cell Proliferation:
-
FGFR1 Signaling: The Fibroblast Growth Factor Receptor 1 (FGFR1) pathway, upon activation by its ligand FGF, triggers a cascade involving RAS, RAF, MEK, and ERK (MAPK pathway), which ultimately leads to the transcription of genes involved in cell proliferation and survival.[2][3][4][8][9]
-
VEGFR3 Signaling: The Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) pathway is activated by VEGF-C and VEGF-D, leading to the activation of downstream signaling molecules such as PI3K/AKT and RAS/MAPK, which are crucial for promoting cell proliferation, migration, and survival.[5][6][10][11][12]
Diagrams of Signaling Pathways and Experimental Workflow
Caption: FGFR1 signaling cascade leading to cell proliferation.
Caption: VEGFR3 signaling pathways promoting cell proliferation.
Caption: General workflow for assessing cell proliferation using this compound.
Experimental Protocols
Several methods can be employed to assess cell proliferation. The choice of assay depends on the cell type, experimental goals, and available equipment.[13][14]
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[15]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%).
Protocol 2: BrdU Cell Proliferation Assay
This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA during the S-phase of the cell cycle.[14]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody (conjugated to an enzyme like HRP)
-
Substrate Solution (e.g., TMB)
-
Stop Solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
BrdU Labeling: Two to four hours before the end of the incubation period, add BrdU labeling reagent to each well.
-
Fixation and Denaturation: After the treatment incubation, remove the medium and fix the cells by adding the fixing/denaturing solution.
-
Antibody Incubation: Wash the wells and add the anti-BrdU antibody. Incubate to allow binding to the incorporated BrdU.
-
Substrate Reaction: Wash the wells and add the substrate solution. A color change will indicate the presence of the enzyme-conjugated antibody.
-
Stopping the Reaction: Add the stop solution to halt the color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Calculate the percentage of BrdU incorporation for each treatment relative to the control and determine the IC50 value.
Data Presentation
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Example: MCF-7 | Breast Cancer | 72 | [Insert Value] |
| Example: A549 | Lung Cancer | 72 | [Insert Value] |
| Example: HCT116 | Colon Cancer | 72 | [Insert Value] |
| Example: U87 MG | Glioblastoma | 72 | [Insert Value] |
This table should be populated with experimentally determined IC50 values. Published literature may provide IC50 values for various compounds in different cell lines.[16][17][18][19][20]
Conclusion
This compound, a known N-type calcium channel blocker, presents a compound of interest for investigation in cell proliferation studies. The provided protocols for MTT and BrdU assays offer robust methods for quantifying its potential anti-proliferative effects. When conducting these experiments, it is crucial to include appropriate controls and to consider the potential involvement of various signaling pathways to fully elucidate the mechanism of action of this compound in a given cellular context.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Fibroblast growth factor receptor 1 promotes proliferation and survival via activation of the mitogen-activated protein kinase pathway in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of VEGFR3 signaling in lymphatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of VEGFR3 signaling in lymphatic endothelial cells [frontiersin.org]
- 7. Closed-state inactivation and pore-blocker modulation mechanisms of human CaV2.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Regulation of VEGFR3 signaling in lymphatic endothelial cells | Semantic Scholar [semanticscholar.org]
- 12. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 14. 细胞活力和增殖测定 [sigmaaldrich.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 18. rsc.org [rsc.org]
- 19. rsc.org [rsc.org]
- 20. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
Application Notes and Protocols: PD173212 for Inhibiting Calcium Influx in Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in a vast array of neuronal processes, including neurotransmitter release, synaptic plasticity, gene expression, and neurite outgrowth.[1] Dysregulation of neuronal Ca²⁺ homeostasis is implicated in various neurological disorders and neurodegenerative diseases.[1] PD173212 has been identified as a potent inhibitor of neuronal calcium influx, offering a valuable tool for investigating the physiological and pathological roles of calcium signaling in the nervous system. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in neuroscience research.
Mechanism of Action
This compound primarily functions as a selective blocker of N-type voltage-sensitive calcium channels (VSCCs).[2] In the IMR-32 human neuroblastoma cell line, this compound exhibits an IC50 of 36 nM for the inhibition of N-type VSCCs.[2] N-type calcium channels are predominantly expressed in the nervous system and play a crucial role in the control of neurotransmitter release at presynaptic terminals. By blocking these channels, this compound directly inhibits the influx of extracellular calcium into neurons that occurs in response to membrane depolarization.
While its primary described mechanism is the direct blockade of N-type calcium channels, it is noteworthy that compounds with similar chemical structures, such as PD173074, are known potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[3] FGFR signaling has been shown to modulate neuronal calcium influx through pathways involving Phospholipase Cγ (PLCγ), inositol (B14025) 1,4,5-trisphosphate (IP3) receptors, and Transient Receptor Potential Canonical (TRPC) channels. Therefore, it is plausible that this compound may also exert a secondary, indirect effect on neuronal calcium levels through the inhibition of FGFR signaling pathways.
Diagram of this compound's Primary Mechanism of Action
Caption: this compound directly inhibits N-type voltage-gated calcium channels.
Diagram of Potential Secondary Mechanism via FGFR Inhibition
Caption: Potential indirect inhibition of calcium influx via FGFR signaling.
Quantitative Data
The following table summarizes the known quantitative data for this compound and a related FGFR inhibitor, PD173074.
| Compound | Target | Assay System | IC50 | Reference |
| This compound | N-type Voltage-Sensitive Calcium Channel | IMR-32 Neuroblastoma Cells | 36 nM | [2] |
| PD173074 | Fibroblast Growth Factor Receptor 1 (FGFR1) | Cerebellar Granule Neurons | ~10-100 nM | [3] |
Experimental Protocols
Protocol 1: Primary Neuronal Culture for Calcium Imaging
This protocol describes the isolation and culture of primary hippocampal or cortical neurons from neonatal rodents, suitable for subsequent calcium imaging experiments.[4]
Materials:
-
Neonatal rat or mouse pups (P0-P1)
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated glass coverslips or multi-well plates
-
Trypsin (0.25%)
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Sterile dissection tools
-
15 mL conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize neonatal pups in accordance with approved animal care protocols.
-
Dissect the brain and isolate the hippocampi or cortices in ice-cold HBSS.
-
Mince the tissue and transfer to a 15 mL tube containing trypsin and DNase I.
-
Incubate at 37°C for 15 minutes to dissociate the tissue.
-
Stop the trypsinization by adding an equal volume of plating medium containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh plating medium.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto coated coverslips or plates at a desired density (e.g., 1.5 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed plating medium. Continue to replace half of the medium every 2-3 days.
-
Neurons are typically ready for calcium imaging experiments between 7 and 14 days in vitro (DIV).
Diagram of Primary Neuron Culture Workflow
Caption: Workflow for preparing primary neuronal cultures.
Protocol 2: Calcium Imaging with Fluo-4 AM in Cultured Neurons
This protocol details the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration in cultured neurons following treatment with this compound.[5][6]
Materials:
-
Cultured primary neurons (from Protocol 1)
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution (in DMSO)
-
Fluorescence microscope equipped with a suitable filter set for Fluo-4 (excitation ~494 nm, emission ~516 nm) and a digital camera
-
Image acquisition and analysis software
Procedure:
-
Prepare Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
For the final loading solution, dilute the Fluo-4 AM stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye loading.
-
-
Dye Loading:
-
Wash the cultured neurons twice with pre-warmed HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess dye.
-
Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded neurons onto the microscope stage.
-
Perfuse the cells with HBSS.
-
Acquire a baseline fluorescence recording for 1-2 minutes.
-
Prepare the desired concentration of this compound in HBSS from the stock solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid off-target effects.
-
Apply a stimulus to evoke calcium influx (e.g., high potassium chloride [KCl] to induce depolarization, or a specific agonist).
-
After observing a stable response to the stimulus, perfuse the cells with the this compound solution for a predetermined incubation period (e.g., 5-15 minutes).
-
Re-apply the stimulus in the presence of this compound and record the fluorescence changes.
-
A washout step with HBSS can be included to assess the reversibility of the inhibition.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence (F - F₀) and F₀ is the baseline fluorescence.
-
Quantify the peak amplitude and duration of the calcium transients before and after the application of this compound.
-
Perform statistical analysis to determine the significance of any observed inhibition.
-
Diagram of Calcium Imaging Experimental Workflow
Caption: Experimental workflow for assessing the effect of this compound on neuronal calcium influx.
Concluding Remarks
This compound is a valuable pharmacological tool for the investigation of N-type voltage-sensitive calcium channel function in neurons. Its high potency and selectivity make it suitable for a range of applications, from basic research into the mechanisms of neurotransmission to preclinical studies in models of neurological disorders where calcium dysregulation is a key pathological feature. The provided protocols offer a starting point for researchers to incorporate this compound into their experimental designs to further elucidate the intricate roles of calcium signaling in the nervous system.
References
- 1. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The FGFR1 inhibitor PD 173074 selectively and potently antagonizes FGF-2 neurotrophic and neurotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Primary Culture of Hippocampal Neurons from P0 Newborn Rats [jove.com]
- 5. Electrophysiology | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Western Blot Analysis Following PD173212 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173212 is a potent small molecule inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[1] Dysregulation of the FGFR pathway, through mechanisms such as receptor amplification, mutation, or translocation, is a known driver in various malignancies, promoting tumor cell proliferation, survival, and angiogenesis.[2][3] this compound and its analogs, like PD173074, are utilized in cancer research to probe the function of FGFR signaling and to evaluate its potential as a therapeutic target.[4][5] Western blotting is an essential technique to elucidate the molecular effects of this compound by quantifying the changes in phosphorylation status of FGFR and its key downstream effector proteins.[6][7]
This document provides a detailed protocol for performing Western blot analysis on cell lysates after treatment with this compound, enabling researchers to assess its inhibitory activity on the FGFR signaling cascade.
Signaling Pathway and Mechanism of Action
The FGFR signaling pathway is initiated by the binding of Fibroblast Growth Factors (FGFs) to the extracellular domain of an FGFR, leading to receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues in the intracellular kinase domain.[6] This autophosphorylation activates the receptor and creates docking sites for various downstream signaling proteins, which in turn activate multiple signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[8][9] These pathways are central to regulating cell proliferation, survival, and differentiation.
This compound acts as an ATP-competitive inhibitor of the FGFR kinase domain. By occupying the ATP-binding pocket, it prevents receptor autophosphorylation, thereby blocking the initiation of downstream signaling.[5][6] This inhibition is expected to lead to a dose- and time-dependent decrease in the phosphorylation of FGFR and its downstream targets.
Data Presentation
The following tables provide representative quantitative data from dose-response and time-course experiments. Cancer cells with known FGFR activation were treated with this compound. Western blot analysis was performed, and band intensities were quantified using densitometry. The phosphorylated protein signal was normalized to the corresponding total protein signal.
Table 1: Dose-Dependent Inhibition of FGFR Pathway Phosphorylation by this compound.
| This compound Conc. (nM) | Relative p-FGFR / Total FGFR | Relative p-ERK / Total ERK | Relative p-AKT / Total AKT | Relative p-STAT3 / Total STAT3 |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 | 0.65 | 0.70 | 0.85 | 0.80 |
| 50 | 0.25 | 0.30 | 0.50 | 0.45 |
| 100 | 0.05 | 0.10 | 0.20 | 0.15 |
| 500 | <0.01 | 0.02 | 0.05 | 0.03 |
Data is hypothetical and representative of expected outcomes based on the activity of similar FGFR inhibitors.[6]
Table 2: Time-Course of this compound Inhibition on ERK Phosphorylation.
| Time after Treatment (100 nM this compound) | Relative p-ERK / Total ERK |
| 0 min | 1.00 |
| 15 min | 0.75 |
| 30 min | 0.40 |
| 1 hr | 0.15 |
| 2 hr | 0.05 |
| 4 hr | <0.01 |
Data is hypothetical and representative of expected outcomes based on the activity of similar kinase inhibitors.[10][11]
Experimental Protocols
The following is a detailed protocol for Western blot analysis to assess the inhibition of FGFR signaling by this compound.
Cell Culture and this compound Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a fixed time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
Cell Lysis and Protein Extraction
-
After treatment, place the 6-well plates on ice and aspirate the culture medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
SDS-PAGE
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
After transfer, briefly rinse the membrane with deionized water and stain with Ponceau S to verify transfer efficiency.
-
Destain the membrane with Tris-buffered saline with 0.1% Tween-20 (TBST).
Blocking
-
Block non-specific binding sites by incubating the membrane in 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally recommended over non-fat dry milk.
Antibody Incubation
-
Primary Antibody: Dilute the primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, and a loading control like GAPDH or β-actin) in blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the specified time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the signal of the phosphorylated protein to the corresponding total protein for each sample. Further normalization to a loading control (e.g., GAPDH) can account for loading differences.
References
- 1. targetedonc.com [targetedonc.com]
- 2. oncodaily.com [oncodaily.com]
- 3. researchgate.net [researchgate.net]
- 4. Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Combined FGFR and Akt pathway inhibition abrogates growth of FGFR1 overexpressing EGFR-TKI-resistant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: PD173212 in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PD173212, a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, in preclinical xenograft tumor models. Data presented is primarily based on studies of its close structural and functional analog, PD173074, and is intended to serve as a guide for experimental design and execution.
Introduction
This compound and its analog PD173074 are selective, ATP-competitive inhibitors of FGFR1 and FGFR3.[1][2][3] The FGF/FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival. Aberrant activation of this pathway through mutations, amplifications, or translocations is implicated in the pathogenesis of various human cancers, including urothelial carcinoma, gastric cancer, multiple myeloma, and breast cancer. Inhibition of FGFR signaling has emerged as a promising therapeutic strategy. In preclinical studies, PD173074 has demonstrated significant anti-tumor activity in various xenograft models by inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.[4][5]
Data Presentation: Efficacy of PD173074 in Xenograft Models
The following tables summarize the quantitative data from preclinical studies of PD173074 in different xenograft tumor models.
Table 1: Urothelial Carcinoma Xenograft Models
| Cell Line | FGFR Status | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| MGH-U3 | Y375C-FGFR3 mutant | PD173074 (20 mg/kg) | Intraperitoneal (i.p.) injection | Significant delay in tumor growth | [6] |
| RT112 | FGFR3 upregulated | PD173074 (20 mg/kg) | i.p. injection | Significant delay in tumor growth | [6] |
| SW780 | FGFR3 upregulated | PD173074 (20 mg/kg) | i.p. injection | Significant delay in tumor growth | [6] |
Table 2: Multiple Myeloma Xenograft Model
| Cell Line | FGFR Status | Treatment | Dosing Schedule | Outcome | Reference |
| KMS11 | Expressing FGFR3 | PD173074 | Not specified | Delayed tumor growth and increased survival | [7] |
Table 3: Small Cell Lung Cancer (SCLC) Xenograft Models
| Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| H-510 | PD173074 | Oral administration | Blocked tumor growth, increased median survival | [7] |
| H-69 | PD173074 | Not specified | Induced complete responses in 50% of mice | [1] |
Table 4: Breast Cancer Xenograft Model
| Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition | Effect on Angiogenesis | Reference |
| 4T1 | PD173074 | Not specified | Significant inhibition of tumor growth | Reduced microvessel density | [5] |
Experimental Protocols
Xenograft Tumor Model Establishment
a. Urothelial Carcinoma Subcutaneous Xenograft Model [6]
-
Cell Culture: Culture human urothelial carcinoma cell lines (e.g., MGH-U3, RT112, SW780) in appropriate media until they reach 80-90% confluency.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
-
Tumor Inoculation:
-
Harvest and resuspend cells in a sterile solution of PBS and Matrigel (1:1 ratio).
-
Inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
Alternatively, implant 2 mm³ tumor fragments from a donor mouse subcutaneously.[6]
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
b. Gastric Cancer Patient-Derived Xenograft (PDX) Model [8][9][10]
-
Tissue Acquisition: Obtain fresh gastric cancer tissue from surgical resections under sterile conditions.
-
Animal Model: Use severely immunodeficient mice, such as NSG mice.
-
Tissue Implantation:
-
Trim the tumor tissue into small fragments (approximately 3x3x3 mm).
-
Anesthetize the mouse and make a small incision in the flank.
-
Create a subcutaneous pocket and implant one tumor fragment.
-
Suture the incision.
-
-
Tumor Growth and Passaging: Monitor tumor growth. Once the tumor reaches a substantial size (e.g., 1000 mm³), it can be harvested and passaged to subsequent generations of mice for cohort expansion.
c. Multiple Myeloma Xenograft Model [11][12][13]
-
Cell Culture: Culture human multiple myeloma cell lines (e.g., KMS11) in appropriate media.
-
Animal Model: Utilize immunodeficient mice (e.g., SCID or NSG mice).
-
Systemic Inoculation: Inject 1 x 10^6 to 5 x 10^6 cells intravenously via the tail vein. This allows the myeloma cells to home to the bone marrow.
-
Subcutaneous Inoculation: For a localized tumor model, inject cells subcutaneously as described for the urothelial carcinoma model.
-
Monitoring: Monitor disease progression through observation of clinical signs (e.g., hind limb paralysis), measurement of human immunoglobulin in mouse serum, and/or bioluminescence imaging if using luciferase-expressing cells.
Preparation and Administration of this compound/PD173074
a. Stock Solution Preparation [1][3]
-
Dissolve this compound/PD173074 powder in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10-50 mg/mL).
-
Store the stock solution in aliquots at -20°C.
b. Formulation for In Vivo Administration [7]
-
Intraperitoneal (i.p.) Injection:
-
On the day of injection, dilute the DMSO stock solution with a vehicle such as a mixture of PEG300, Tween 80, and sterile water or saline.
-
A typical formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.
-
Ensure the final solution is clear and free of precipitation.
-
-
Oral Gavage:
-
Dilute the DMSO stock solution in a vehicle suitable for oral administration, such as corn oil or a solution of 0.5% methylcellulose (B11928114) with 0.2% Tween 80.
-
c. Administration Protocol [6][14]
-
Dosage: Based on preclinical studies with PD173074, a dosage range of 1-20 mg/kg is a reasonable starting point.[6][7]
-
Frequency: Administer the drug daily or on a 5-days-on/2-days-off schedule via i.p. injection or oral gavage.
-
Volume: The injection volume should be appropriate for the size of the mouse (typically 100-200 µL for i.p. injection).
-
Control Group: Administer the vehicle solution without the drug to the control group of mice.
Endpoint Analysis
a. Immunohistochemistry (IHC) for Angiogenesis (CD31 Staining) [4][15]
-
Tissue Preparation: At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tumor blocks.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval using a citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with a primary antibody against CD31 (PECAM-1).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Quantification: Capture images of the stained sections. Quantify microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields.
b. Western Blot for FGFR Pathway Inhibition (p-FGFR and p-ERK) [16][17][18]
-
Protein Extraction: Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Signaling Pathway
References
- 1. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibition of FGFR signaling by PD173074 improves antitumor immunity and impairs breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Video: Establishment of Gastric Cancer Patient-derived Xenograft Models and Primary Cell Lines [jove.com]
- 9. Establishment of Gastric Cancer Patient-derived Xenograft Models and Primary Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of Gastric Cancer Patient-derived Xenograft Models and Primary Cell Lines [jove.com]
- 11. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A murine model of myeloma that allows genetic manipulation of the host microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Animal Models of Multiple Myeloma Bone Disease [frontiersin.org]
- 14. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes: Determining the Sensitivity of Cancer Cell Lines to PD173212 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173212 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver in various malignancies.[1][2] Consequently, targeting FGFRs with small molecule inhibitors like this compound presents a promising therapeutic strategy. These application notes provide a guide to identifying cancer cell lines sensitive to this compound, along with detailed protocols for assessing its anti-proliferative activity and its effect on FGFR signaling. While specific IC50 values for this compound are not widely published, data for the closely related and structurally similar compound PD173074 can serve as a valuable proxy for identifying potentially sensitive cell lines.
Cell Lines Sensitive to FGFR Inhibition
Aberrant FGFR signaling is prevalent in several cancer types, rendering them susceptible to FGFR inhibitors. Cell lines with documented FGFR alterations are often highly sensitive to this class of drugs.
Key Cancer Types with FGFR Aberrations:
-
Gastric Cancer: Amplification of the FGFR2 gene is associated with ligand-independent signaling and high sensitivity to FGFR inhibitors.[1]
-
Multiple Myeloma: The t(4;14) chromosomal translocation leads to the aberrant expression of FGFR3, and cell lines with this translocation are highly sensitive to FGFR3 inhibition.[1]
-
Endometrial Cancer: Mutations in FGFR2 are found in a significant portion of endometrial carcinomas, and cell lines with these mutations show high sensitivity to FGFR tyrosine kinase inhibitors.[1]
-
Bladder Cancer: Activating mutations and fusions (e.g., FGFR3-TACC3) in FGFR3 are common, and preclinical studies show that bladder tumor cell lines with these alterations are sensitive to FGFR inhibition.[3]
-
Non-Small Cell Lung Cancer (NSCLC): FGFR1 amplification is reported in a subset of squamous non-small cell lung cancers, and preclinical models of these cancers are sensitive to FGFR inhibition.[1][4]
-
Cholangiocarcinoma (CCA): Cell lines with and without FGFR2 fusions have shown sensitivity to the FGFR inhibitor PD173074.[1]
Data Presentation: In Vitro Sensitivity of Cancer Cell Lines to PD173074
The following table summarizes the 50% inhibitory concentration (IC50) values for PD173074 in various cancer cell lines. This data can be used to guide the selection of cell lines for studying the effects of the structurally similar compound, this compound.
| Cell Line | Cancer Type | Noted FGFR Alteration | IC50 (µM) of PD173074 |
| TFK-1 | Cholangiocarcinoma | Not specified | ~6.6[1] |
| KKU-213 | Cholangiocarcinoma | Not specified | ~8.4[1] |
| RBE | Cholangiocarcinoma | Not specified | ~11[1] |
| KKU-100 | Cholangiocarcinoma | Low FGFR mRNA expression | ~16[1] |
| NCI-H520 | Squamous Cell Lung Carcinoma | FGFR1-amplified | 0.281[2] |
| RT-112 | Bladder Cancer | Not specified | 0.015 (GI50)[2] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottomed cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to attach and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
Detection: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control cells (set as 100% viability).
-
Calculate the percentage of growth inhibition for each concentration.
-
Plot the percentage of viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of FGFR Phosphorylation
This protocol assesses the ability of this compound to inhibit the autophosphorylation of FGFR.
Materials:
-
Selected cancer cell lines
-
Serum-free and complete cell culture medium
-
This compound stock solution (in DMSO)
-
Fibroblast Growth Factor (FGF) ligand (e.g., FGF2)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FGFR (e.g., p-FGFR Tyr653/654), anti-total-FGFR
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 2-4 hours.
-
Stimulate the cells with an appropriate FGF ligand (e.g., 20 ng/mL FGF2) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
Transfer the separated proteins to a PVDF membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.[5]
-
To probe for total FGFR, the membrane can be stripped and re-probed, or a parallel blot can be run.
-
Quantify the band intensities using densitometry software. Normalize the p-FGFR signal to the total FGFR signal for each sample.
-
Visualizations
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound sensitivity.
References
Application of PD173212 in Patch Clamp Electrophysiology: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD173212 has emerged as a valuable pharmacological tool in the field of electrophysiology, particularly in the study of ion channel function and modulation. Initially investigated as a Fibroblast Growth Factor Receptor (FGFR) inhibitor, recent and more specific data have characterized this compound as a potent and selective blocker of N-type voltage-sensitive calcium channels (VSCCs). This dual activity, though requiring further elucidation, makes it a compound of interest for dissecting complex signaling pathways and their impact on neuronal excitability.
This document provides detailed application notes and protocols for the use of this compound in patch clamp electrophysiology experiments. It is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on ion channel currents and cellular firing properties.
Mechanism of Action
This compound's primary and most well-quantified mechanism of action in an electrophysiological context is the blockade of N-type (CaV2.2) voltage-sensitive calcium channels. These channels are critical for neurotransmitter release at presynaptic terminals and play a significant role in shaping the action potential and regulating neuronal excitability. By inhibiting N-type calcium channels, this compound can modulate synaptic transmission and neuronal firing patterns.
While also reported as an inhibitor of FGFR, the direct electrophysiological consequences of this action are less defined. FGFR signaling typically involves slower, metabotropic pathways that can indirectly modulate ion channel activity through downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. Therefore, the observed effects of this compound in patch clamp experiments could be a combination of direct ion channel blockade and indirect modulation via FGFR inhibition, depending on the experimental timeframe and cell type.
Quantitative Data Summary
The following table summarizes the known quantitative data for the inhibitory effects of this compound on N-type voltage-sensitive calcium channels.
| Target Ion Channel | Cell Line/System | Patch Clamp Configuration | IC50 | Reference |
| N-type Voltage-Sensitive Calcium Channel (VSCC) | IMR-32 neuroblastoma cells | Not specified | 36 nM | [1] |
| Recombinant B-class (N-type) Calcium Channel | Not specified | Whole-cell voltage-clamp | 74 nM | [1] |
Note: this compound has been shown to be selective for N-type calcium channels over L-type calcium channels, as well as neuronal sodium (Na+) and potassium (K+) channels[1].
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of N-type Calcium Currents
This protocol is designed to measure the direct inhibitory effect of this compound on N-type calcium currents in a neuronal cell line or primary neuron culture.
1. Cell Preparation:
-
Plate cells (e.g., IMR-32, dorsal root ganglion neurons, or other cells endogenously expressing N-type calcium channels) on glass coverslips suitable for patch clamp recording.
-
Culture cells for 24-48 hours to allow for adherence and recovery.
2. Solution Preparation:
-
External Solution (in mM): 130 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH and osmolarity to ~310 mOsm. The use of BaCl2 instead of CaCl2 enhances the current amplitude and reduces calcium-dependent inactivation.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm. Cesium is used to block potassium channels from the inside.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Patch Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a gigaohm seal (>1 GΩ) on a selected cell in the cell-attached configuration.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 100 ms) every 10 seconds.
-
After obtaining a stable baseline recording, perfuse the cells with increasing concentrations of this compound (e.g., 1 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM) and record the current at each concentration until a steady-state block is achieved.
-
Perform a washout with the external solution to check for reversibility of the block.
4. Data Analysis:
-
Measure the peak inward current amplitude at each concentration of this compound.
-
Normalize the current amplitudes to the baseline current recorded before drug application.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Protocol 2: Current-Clamp Recording of Neuronal Firing Properties
This protocol is designed to investigate the effect of this compound on the firing properties of neurons, which is an indirect measure of its impact on the ion channels that shape the action potential.
1. Cell Preparation:
-
Prepare acute brain slices or cultured primary neurons as per standard laboratory protocols.
2. Solution Preparation:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, 25 Glucose. Bubble with 95% O2 / 5% CO2.
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final concentration in aCSF.
3. Patch Clamp Recording:
-
Place the brain slice or coverslip with cultured neurons in the recording chamber and perfuse with oxygenated aCSF.
-
Obtain a whole-cell patch clamp recording in the current-clamp configuration.
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to elicit action potentials and characterize the neuron's firing pattern (e.g., firing frequency, action potential threshold, amplitude, and duration).
-
After establishing a stable baseline, perfuse with this compound at a concentration known to be effective (e.g., 100 nM).
-
Repeat the current injection protocol to assess the changes in firing properties in the presence of the drug.
-
Perform a washout with aCSF.
4. Data Analysis:
-
Analyze the recorded traces to quantify changes in resting membrane potential, input resistance, action potential threshold, frequency, amplitude, and afterhyperpolarization.
-
Compare the firing properties before, during, and after the application of this compound using appropriate statistical tests.
Visualizations
Signaling Pathway of FGFR and its Potential Influence on Ion Channels
Caption: FGFR signaling cascade and potential points of ion channel modulation.
Experimental Workflow for Investigating this compound Effects
Caption: Workflow for patch clamp analysis of this compound effects.
Logical Relationship of this compound's Dual Action
Caption: Dual inhibitory actions of this compound.
References
Troubleshooting & Optimization
determining optimal PD173212 dosage for in vivo studies
This technical support center provides guidance for researchers and drug development professionals on determining the optimal dosage of PD173212 for in vivo studies. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. By binding to the ATP-binding site of the kinase domain, it prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways. This inhibition can lead to reduced cell proliferation, migration, and survival in FGFR-dependent tumor models. This compound is also known to be a selective N-type voltage-sensitive calcium channel (VSCC) blocker.
Q2: What is a good starting dose for this compound in a mouse xenograft model?
A2: Based on studies with the structurally and functionally similar compound PD173074, a starting dose in the range of 1-2 mg/kg/day administered orally or 20 mg/kg administered intraperitoneally can be considered for anti-angiogenic and anti-tumor efficacy studies in mice.[1] However, it is crucial to perform a dose-response study to determine the optimal dose for your specific model and experimental endpoint.
Q3: What is the recommended route of administration for this compound in vivo?
A3: The route of administration will depend on the experimental design and the formulation of this compound. Both oral gavage and intraperitoneal (i.p.) injection have been used for similar FGFR inhibitors.[1][2] For localized effects, topical administration has also been reported for related compounds.
Q4: How often should this compound be administered?
A4: The dosing frequency depends on the pharmacokinetic properties of the compound, such as its half-life. The related compound PD173074 has a short half-life in vivo, which may necessitate twice-daily administration for sustained target inhibition.[1] It is recommended to perform pharmacokinetic studies to determine the optimal dosing schedule for this compound in your model.
Q5: What vehicle should be used to formulate this compound for in vivo administration?
A5: The choice of vehicle depends on the solubility of this compound and the route of administration. For oral administration, formulations in corn oil or other appropriate oil-based vehicles are common. For intraperitoneal injections, a solution in DMSO further diluted with saline or a solution containing excipients like PEG300 might be suitable. Always ensure the final concentration of DMSO is well-tolerated by the animals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Suboptimal tumor growth inhibition | Insufficient dosage | Perform a dose-escalation study to find the Maximum Tolerated Dose (MTD) and a dose that provides sustained target inhibition. |
| Poor bioavailability | Consider a different route of administration (e.g., intraperitoneal instead of oral). Analyze plasma levels of this compound to assess exposure. | |
| Tumor model is not FGFR-dependent | Confirm FGFR expression and activation in your tumor model through methods like immunohistochemistry (IHC) or western blotting for phosphorylated FGFR. | |
| Observed Toxicity (e.g., weight loss, lethargy) | Dosage is too high | Reduce the dose or the frequency of administration. Monitor animal health closely. |
| Vehicle toxicity | Run a vehicle-only control group to assess the tolerability of the formulation. | |
| Difficulty in dissolving this compound | Poor solubility | Use fresh, anhydrous DMSO for initial stock solutions. For in vivo formulations, consider using co-solvents like PEG300 or formulating as a suspension. |
| Inconsistent results between animals | Inaccurate dosing | Ensure accurate and consistent administration of the compound to each animal. |
| Biological variability | Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
The following table summarizes in vivo dosage information for the closely related FGFR inhibitor, PD173074, which can serve as a reference for designing studies with this compound.
| Compound | Animal Model | Dosage | Route of Administration | Dosing Schedule | Observed Effect | Reference |
| PD173074 | Mouse cornea angiogenesis model | 1-2 mg/kg/day | Oral | Daily | Dose-dependent inhibition of FGF and VEGF-induced angiogenesis | [1] |
| PD173074 | NIH 3T3 xenograft (mutant FGFR3) | Not specified | Not specified | Not specified | Inhibition of in vivo tumor growth | [1] |
| PD173074 | KMS11 myeloma xenograft | Not specified | Not specified | Not specified | Delayed tumor growth, increased survival | [1] |
| PD173074 | H-510 xenograft | Not specified | Oral | Not specified | Blocked tumor growth, increased median survival | [1] |
| PD173074 | Bladder tumor xenografts | 20 mg/kg | Intraperitoneal | Intermittent (as indicated by arrows in study) | Significantly delayed tumor growth | [2] |
| PD173074 | Mouse skin | 25 mg/kg | Topical | Single dose | Assessment of in vivo effects |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject tumor cells (e.g., a cell line with known FGFR amplification or mutation) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers.
-
Animal Randomization: Randomize mice into treatment and control groups.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline for i.p. injection, or corn oil for oral gavage).
-
Drug Administration: Administer this compound at the predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group should receive the vehicle only.
-
Monitoring: Monitor tumor growth, body weight, and the general health of the animals throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., weight, IHC for pharmacodynamic markers).
Protocol 2: Pharmacodynamic (PD) Marker Analysis
-
Treatment: Treat tumor-bearing mice with a single dose or multiple doses of this compound.
-
Tissue Collection: At various time points after the last dose, euthanize the animals and collect tumor tissue and relevant organs.
-
Protein Extraction: Prepare protein lysates from the collected tissues.
-
Western Blotting: Perform western blot analysis to assess the phosphorylation status of FGFR and downstream signaling proteins like ERK and AKT. A decrease in the phosphorylated forms of these proteins indicates target engagement by this compound.
Visualizations
References
Technical Support Center: PD173212 Stability in Cell Culture Media
Welcome to the technical support center for the use of PD173212 in experimental research. This resource provides essential information, troubleshooting guidance, and standardized protocols to help you navigate challenges related to the stability of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and selective N-type voltage-gated calcium channel (CaV2.2) blocker with an IC50 of 36 nM.[1][2] It works by inhibiting the influx of calcium ions through these channels, which are crucial for neurotransmitter release and nociceptive transmission.[3]
Q2: What is the recommended solvent and storage condition for this compound stock solutions? A2: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM.[4] For long-term stability, solid this compound should be stored at -20°C for up to 3 years.[5] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or -80°C for up to two years.[1]
Q3: Why is my this compound compound showing reduced or no activity in my cell-based assay? A3: Loss of activity can be due to several factors:
-
Chemical Instability: The compound may degrade in the aqueous, 37°C environment of cell culture media.[6][7]
-
Adsorption: The compound might bind non-specifically to plastic surfaces of culture plates or pipette tips.[7]
-
Cellular Metabolism: The cells themselves could be metabolizing the inhibitor into an inactive form.[7]
-
Low Purity: Ensure the purity of the compound meets experimental standards.
-
Incorrect Concentration: The final concentration in the media may be too low to elicit a response.
Q4: What factors in cell culture media can affect the stability of a small molecule like this compound? A4: Several components and conditions can impact stability:
-
pH: The pH of the media can influence the rate of hydrolysis or other degradation reactions.[6]
-
Media Components: Certain amino acids (like cysteine), vitamins (like thiamin and riboflavin), or iron sources in the media can react with or degrade the compound.[6][8][9][10]
-
Serum: Serum proteins can sometimes stabilize compounds by binding to them, but can also interfere with their activity.[6][11]
-
Temperature and Light: Incubation at 37°C can accelerate degradation, and some compounds are light-sensitive.[7]
Troubleshooting Guides
This section provides structured guidance for common problems encountered when using this compound.
Problem 1: Complete or partial loss of biological activity.
Your experiment shows a diminished or absent effect even at concentrations that should be effective.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low bioactivity of this compound.
Data Presentation
While specific stability data for this compound in every cell culture medium is not publicly available, the following table provides an example of how to present stability data obtained from an experiment. Researchers should generate data specific to their own experimental conditions.
Table 1: Example Stability of this compound (10 µM) at 37°C in Various Media
| Time Point (Hours) | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 (serum-free) | % Remaining in PBS |
| 0 | 100% | 100% | 100% |
| 2 | 98% | 95% | 99% |
| 8 | 91% | 84% | 97% |
| 24 | 75% | 62% | 94% |
| 48 | 55% | 38% | 91% |
Note: This data is illustrative and should be determined experimentally.
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media via LC-MS
This protocol outlines a method to quantify the concentration of this compound over time in your specific cell culture medium.
Objective: To determine the half-life and degradation profile of this compound under experimental conditions.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM), with and without serum
-
Phosphate-Buffered Saline (PBS)
-
Sterile, low-protein-binding microcentrifuge tubes or 24-well plates
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Internal Standard (IS) solution (a structurally similar, stable compound not present in the sample)
-
LC-MS/MS system
Experimental Workflow Diagram
Caption: A workflow for assessing the stability of this compound.
Procedure:
-
Preparation: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Create a working solution (e.g., 10 µM) by diluting the stock into your test media.
-
Incubation: Aliquot the working solution into sterile, low-protein-binding tubes, one for each time point. Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Time Points: At designated times (e.g., 0, 2, 8, 24, 48 hours), remove a tube for each condition.
-
Sample Processing: To a 50 µL aliquot of your media sample, add 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard. Vortex vigorously to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet precipitated material.
-
LC-MS Analysis: Carefully transfer the supernatant to an HPLC vial and analyze using an LC-MS/MS method optimized for this compound detection.
-
Data Analysis: Calculate the peak area ratio of this compound to the internal standard. Determine the percentage of this compound remaining at each time point by normalizing against the average ratio at time 0.
Signaling Pathway Context
Understanding the target pathway is crucial for interpreting experimental results. This compound blocks N-type calcium channels, which are key regulators of neuronal function.
Caption: Simplified pathway showing this compound blocking CaV2.2 channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Closed-state inactivation and pore-blocker modulation mechanisms of human CaV2.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
off-target effects of PD173212 in experiments
Important Notice: Based on available scientific literature, PD173212 is characterized as a selective N-type voltage-sensitive calcium channel (VSCC) blocker. There is currently no publicly available data to suggest that this compound has off-target effects on protein kinases. The following information is provided to address potential questions based on its known mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary and well-documented target of this compound is the N-type voltage-sensitive calcium channel (VSCC). It is a selective blocker of these channels with a reported IC50 of 36 nM.
Q2: Are there any known off-target effects of this compound on protein kinases?
A2: Currently, there is no scientific literature available that has reported or characterized any off-target activity of this compound against a panel of protein kinases. Kinome-wide screening data, which is essential for identifying such off-target effects, has not been published for this compound.
Q3: I am observing unexpected effects in my experiment when using this compound that resemble kinase inhibitor phenotypes. What could be the reason?
A3: While direct off-target kinase activity has not been reported, unexpected cellular phenotypes can arise from various factors:
-
Indirect Effects of Calcium Channel Blockade: N-type calcium channels are involved in a multitude of cellular processes, including neurotransmitter release and calcium-dependent signaling pathways. Inhibition of these channels by this compound can indirectly influence downstream signaling cascades that may involve protein kinases.
-
Compound Purity and Batch Variability: The purity of the compound can significantly impact experimental outcomes. Impurities in a specific batch of this compound could potentially have off-target activities.
-
Experimental System-Specific Effects: The observed phenotype could be specific to your cell line, model organism, or experimental conditions.
Q4: How can I investigate if the effects I am seeing are due to off-target activities of this compound in my system?
A4: To investigate potential off-target effects, you could consider the following troubleshooting strategies:
-
Use a Structurally Unrelated N-type VSCC Blocker: Compare the phenotype observed with this compound to that of another selective N-type calcium channel blocker with a different chemical structure. If the phenotype is consistent, it is more likely to be an on-target effect of N-type VSCC inhibition.
-
Control for Solvent Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is used as a vehicle control at the same final concentration and does not induce the observed phenotype.
-
Compound Authentication: If possible, verify the identity and purity of your this compound sample using analytical methods such as mass spectrometry or NMR.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype (e.g., changes in phosphorylation of a protein) | Indirect consequence of N-type calcium channel blockade. | Investigate downstream signaling pathways known to be regulated by calcium influx. Use specific inhibitors for kinases in that pathway to see if the phenotype is replicated. |
| Inconsistent results between experiments | Variability in compound batch or experimental setup. | Use a fresh, authenticated batch of this compound. Standardize all experimental parameters, including cell density, passage number, and treatment duration. |
| Cell toxicity at expected working concentrations | Potential off-target cytotoxicity or hypersensitivity of the cell line. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. |
Signaling Pathways and Experimental Workflows
As there is no data on the off-target kinase effects of this compound, diagrams for affected signaling pathways or experimental workflows for identifying such effects cannot be generated at this time. Should such data become available, this section will be updated.
We recommend researchers consult primary literature and compound supplier information for the most accurate and up-to-date details on this compound.
how to minimize PD173212 toxicity in cell culture
Welcome to the technical support center for PD173212. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture and to help troubleshoot potential issues, with a focus on minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of N-type voltage-sensitive calcium channels (VSCCs), also known as Cav2.2 channels.[1][2] Its primary mechanism of action is to block the influx of calcium ions through these channels, which are predominantly located on nerve terminals and dendrites.[3][4] This blockage modulates neurotransmitter release and various neuronal functions.[3][4]
Q2: There is conflicting information in the literature suggesting this compound is an FGFR inhibitor. Is this correct?
There appears to be a common confusion between this compound and a similarly named compound, PD173074. PD173074 is a well-characterized inhibitor of the Fibroblast Growth Factor Receptor (FGFR). However, based on available data, This compound is a selective N-type voltage-sensitive calcium channel (VSCC) blocker .[1][2] It is crucial to ensure you are working with the correct compound and referencing the appropriate mechanism of action for your experiments.
Q3: What are the potential sources of this compound-induced toxicity in cell culture?
While specific data on this compound toxicity is limited, the cytotoxic effects of N-type calcium channel blockers in cell culture can arise from several factors:
-
On-target effects: Prolonged or excessive blockade of N-type calcium channels can disrupt normal cellular processes that are dependent on calcium signaling, potentially leading to apoptosis or cell cycle arrest.[5]
-
Off-target effects: Like many small molecule inhibitors, this compound may have off-target activities at higher concentrations, affecting other ion channels or cellular proteins, which can contribute to cytotoxicity.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.
-
Compound stability and solubility: Degradation or precipitation of the compound in cell culture media can lead to inconsistent results and potential toxicity from byproducts or aggregates.
Q4: What is the recommended concentration range for using this compound in cell culture?
The effective concentration of this compound will be cell-line dependent and assay-specific. It has a reported IC50 of 36 nM for blocking N-type calcium channels in IMR-32 neuroblastoma cells.[1][2] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint. Start with a concentration range that brackets the reported IC50 (e.g., 1 nM to 1 µM).
Q5: How can I assess the toxicity of this compound in my cell line?
Standard cytotoxicity and viability assays can be used to determine the toxic concentration range of this compound. These include:
-
MTT, MTS, or WST-1 assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.
-
Trypan Blue or Propidium Iodide (PI) staining: These assays identify cells with compromised membrane integrity, indicating cell death.
-
Annexin V/PI staining: This flow cytometry-based assay can distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase activity assays: Measuring the activity of caspases (e.g., caspase-3/7) can specifically detect apoptosis induction.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of cell death or low cell viability | Concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 for cytotoxicity. Use the lowest effective concentration for your experiments. |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment to determine the minimum exposure time required to achieve the desired effect. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. Run a vehicle control (media with DMSO only) to assess solvent toxicity. | |
| Compound precipitation. | Visually inspect the media for any precipitate after adding this compound. Refer to the protocol for preparing solutions to improve solubility. | |
| Cell line sensitivity. | Some cell lines may be inherently more sensitive to N-type calcium channel blockade. Consider using a less sensitive cell line if appropriate for your research question. | |
| Inconsistent or no observable effect | Compound degradation. | Prepare fresh stock solutions and working dilutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Incorrect concentration. | Verify calculations and dilution steps. Confirm the purity and identity of your this compound stock. | |
| Low expression of N-type calcium channels. | Confirm that your cell line expresses N-type calcium channels (Cav2.2) at the protein level (e.g., by Western blot or immunofluorescence). | |
| Precipitation of this compound in media | Poor solubility. | Prepare a high-concentration stock solution in 100% DMSO. When preparing the working solution, add the stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing to ensure rapid and even dispersion.[6] |
Quantitative Data Summary
| Compound | Target | Reported IC50 | Cell Line |
| This compound | N-type voltage-sensitive calcium channel (Cav2.2) | 36 nM | IMR-32 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of dilutions in complete culture medium to achieve final desired concentrations (e.g., 1 nM to 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Include untreated control wells with medium only.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cytotoxicity.
Protocol 2: Preparing this compound Solutions for Cell Culture
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
-
0.22 µm syringe filter
Procedure:
-
Stock Solution Preparation: a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in anhydrous DMSO. c. Ensure complete dissolution by vortexing and, if necessary, brief sonication. d. Sterilize the stock solution by passing it through a 0.22 µm DMSO-compatible syringe filter. e. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
-
Working Solution Preparation: a. Pre-warm the complete cell culture medium to 37°C. b. Thaw a single aliquot of the this compound stock solution at room temperature. c. To minimize precipitation, add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube. Do not add the medium to the DMSO stock. d. Use the freshly prepared working solution immediately.
Visualizations
Caption: Mechanism of action of this compound as an N-type calcium channel blocker.
Caption: Troubleshooting workflow for this compound-related cell culture issues.
Caption: Potential signaling pathway for this compound-induced apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. N-type calcium channel - Wikipedia [en.wikipedia.org]
- 4. What are N-type calcium channel inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Targeting N-type calcium channels in young-onset of some neurological diseases [frontiersin.org]
- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating PD173212 Activity in a New Cell Line
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the activity of PD173212, a selective N-type voltage-sensitive calcium channel (CaV2.2) blocker, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the N-type voltage-sensitive calcium channel (VSCC), also known as the CaV2.2 channel. Its primary mechanism of action is to block the influx of calcium ions through these channels, which are predominantly located in nerve terminals and are crucial for neurotransmitter release.
Q2: Which cell lines are suitable for validating this compound activity?
A2: The choice of cell line is critical for successfully validating this compound activity. Suitable cell lines are those that endogenously express N-type calcium channels or have been engineered to do so.
-
Endogenous Expression: The human neuroblastoma cell line IMR-32 is known to express N-type voltage-gated calcium channels.[1] Differentiated IMR-32 cells show increased expression of these channels.[1]
-
Recombinant Expression: Chinese Hamster Ovary (CHO) cells are a common choice for stable expression of ion channels as they typically lack endogenous voltage-gated channels.[2][3] Commercially available CHO cell lines stably expressing the human CaV2.2 channel complex (α1B, β3, and α2δ subunits) are ideal for targeted validation studies.[4]
Q3: What are the expected downstream effects of this compound treatment?
A3: By blocking CaV2.2 channels, this compound is expected to inhibit the influx of calcium into the cell upon depolarization. This leads to a primary downstream effect of reducing or inhibiting the release of neurotransmitters from the presynaptic terminal.
Quantitative Data Summary
The inhibitory potency of this compound is typically measured as its half-maximal inhibitory concentration (IC50). This value can vary depending on the cell line and the specific experimental conditions.
| Cell Line | Assay Type | Reported IC50 |
| IMR-32 | Functional Assay | 0.7 µM |
Experimental Protocols
1. Fluorescence-Based Calcium Influx Assay
This protocol is designed to measure changes in intracellular calcium concentration in response to channel activation and inhibition using a fluorescent calcium indicator.
Methodology:
-
Cell Plating: Plate cells expressing CaV2.2 channels in a 96-well or 384-well black-walled, clear-bottom microplate. Culture the cells overnight to allow for adherence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cell plate and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes to allow the dye to enter the cells and be cleaved to its active form.
-
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer. Also, prepare a known N-type calcium channel blocker (e.g., ω-conotoxin GVIA) as a positive control and a vehicle control (e.g., DMSO).
-
Assay Procedure:
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
Add the this compound dilutions, positive control, and vehicle control to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add a depolarizing stimulus (e.g., a high concentration of potassium chloride) to all wells to activate the voltage-gated calcium channels.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the fluorescence change against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
2. Neurotransmitter Release Assay
This protocol measures the release of a neurotransmitter (e.g., norepinephrine, glutamate) from cells following depolarization and the inhibitory effect of this compound.
Methodology:
-
Cell Culture and Loading:
-
Culture cells known to release a specific neurotransmitter upon depolarization in appropriate culture vessels.
-
If necessary, load the cells with a radiolabeled or fluorescently tagged neurotransmitter or its precursor.
-
-
Pre-incubation with Inhibitor:
-
Wash the cells and pre-incubate them with different concentrations of this compound, a positive control, and a vehicle control for a specified period.
-
-
Stimulation of Release:
-
Induce neurotransmitter release by depolarizing the cells with a high-potassium buffer.
-
-
Sample Collection and Quantification:
-
Collect the supernatant, which contains the released neurotransmitter.
-
Quantify the amount of neurotransmitter in the supernatant using an appropriate method (e.g., scintillation counting for radiolabeled neurotransmitters, HPLC, or an ELISA-based method).
-
-
Data Analysis:
-
Normalize the amount of released neurotransmitter to the total amount present in the cells.
-
Plot the normalized release against the concentration of this compound to determine its inhibitory effect and calculate the IC50.
-
Visualizations
Caption: Signaling pathway of CaV2.2 channel activation and inhibition by this compound.
Caption: Experimental workflow for validating this compound activity.
Caption: Troubleshooting guide for validating this compound activity.
Troubleshooting Guide
Problem 1: No or weak inhibitory effect of this compound is observed.
-
Possible Cause 1: Inappropriate cell line.
-
Troubleshooting: Confirm that your chosen cell line expresses functional N-type calcium channels. This can be verified by quantitative PCR (qPCR) or Western blotting for the CaV2.2 α1B subunit. Alternatively, use a cell line known to express these channels, such as IMR-32 or a commercially available stable cell line.
-
-
Possible Cause 2: Suboptimal experimental protocol.
-
Troubleshooting:
-
Stimulation: Ensure that the method used to depolarize the cells and open the calcium channels is effective. Titrate the concentration of the stimulating agent (e.g., KCl) to achieve a robust and reproducible signal.
-
Calcium Imaging: For fluorescence-based assays, verify the efficiency of dye loading and ensure that the dye is not being extruded from the cells. Some cell types may require the use of probenecid (B1678239) to prevent dye leakage.
-
Compound Concentration: The concentration range of this compound may not be appropriate. Perform a broad dose-response experiment to identify the optimal concentration range for inhibition.
-
-
-
Possible Cause 3: Compound inactivity or instability.
-
Troubleshooting: Ensure the integrity and purity of your this compound stock. Prepare fresh dilutions for each experiment. Verify the solubility of this compound in your assay buffer, as precipitation will reduce its effective concentration.
-
Problem 2: High background signal or variability in the assay.
-
Possible Cause 1: Cell health and plating density.
-
Troubleshooting: Ensure that cells are healthy and plated at a consistent density. Over-confluent or unhealthy cells can lead to inconsistent results.
-
-
Possible Cause 2: Assay buffer composition.
-
Troubleshooting: The composition of the assay buffer, including the concentration of calcium and other ions, can affect channel activity and cell health. Use a physiologically relevant buffer and ensure its consistency across experiments.
-
-
Possible Cause 3: Off-target effects.
-
Troubleshooting: While this compound is reported to be a selective N-type calcium channel blocker, high concentrations may lead to off-target effects. If observing unexpected cellular responses, consider performing counter-screens against other voltage-gated calcium channels or other potential targets to assess selectivity in your cell system.
-
Problem 3: Inconsistent IC50 values across experiments.
-
Possible Cause 1: Variability in experimental conditions.
-
Troubleshooting: Standardize all experimental parameters, including cell passage number, plating density, incubation times, and reagent concentrations.
-
-
Possible Cause 2: Data analysis method.
-
Troubleshooting: Use a consistent method for data normalization and curve fitting to calculate the IC50 value. Ensure that the baseline and maximum signals are well-defined.
-
References
optimizing PD173212 incubation time for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PD173212, a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the N-type voltage-sensitive calcium channel (VSCC), with an IC50 of 36 nM.[1][2][3] It functions as an ATP-competitive inhibitor of the FGFR tyrosine kinase domain, effectively blocking the autophosphorylation of the receptor. This inhibition prevents the activation of downstream signaling pathways crucial for cell proliferation, differentiation, and survival.
Q2: What are the key downstream signaling pathways affected by this compound?
A2: By inhibiting FGFR, this compound primarily blocks the RAS-MAPK and PI3K-AKT signaling pathways. These pathways are critical for regulating cell growth, proliferation, and survival. Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells with dysregulated FGFR signaling.
Q3: What is a recommended starting concentration and incubation time for this compound in cell-based assays?
A3: Based on studies with the structurally similar FGFR inhibitor PD173074, a starting concentration in the range of 10-100 nM is recommended. For initial experiments, incubation times of 24, 48, and 72 hours should be tested to determine the optimal window for observing the desired effect in your specific cell line.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO and ethanol (B145695) at 100 mM.[4] For cell culture experiments, prepare a concentrated stock solution in DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.1%).
Experimental Protocols
Optimizing Incubation Time for Cell Viability Assays
This protocol outlines a method to determine the optimal incubation time for this compound in a cell viability assay, such as an MTT or CellTiter-Glo® assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence at the longest time point. Allow cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: At the end of each incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot the percent cell viability against the log of the this compound concentration for each time point to generate dose-response curves. The optimal incubation time will be the one that provides a clear dose-dependent inhibition of cell viability with a significant effect at relevant concentrations.
Data Presentation:
| Incubation Time (hours) | IC50 (nM) | Maximum Inhibition (%) |
| 24 | [Insert Data] | [Insert Data] |
| 48 | [Insert Data] | [Insert Data] |
| 72 | [Insert Data] | [Insert Data] |
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the FGFR signaling pathway.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound for the optimized incubation time. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of cell viability | - Insufficient incubation time. - Suboptimal concentration of this compound. - Cell line is not dependent on FGFR signaling. - Inactive compound. | - Perform a time-course experiment (24, 48, 72 hours). - Test a wider range of concentrations (e.g., up to 10 µM). - Confirm FGFR expression and activation in your cell line. - Verify the activity of your this compound stock. |
| High background in Western blot | - Insufficient blocking. - Primary or secondary antibody concentration is too high. - Inadequate washing. | - Increase blocking time or use a different blocking agent. - Titrate your antibodies to determine the optimal concentration. - Increase the number and duration of wash steps. |
| Off-target effects observed | - this compound, like other kinase inhibitors, can have off-target activities.[5] | - Use the lowest effective concentration. - Confirm key findings using a second, structurally different FGFR inhibitor or through genetic approaches (e.g., siRNA). |
| Inconsistent results | - Variability in cell seeding density. - Inconsistent incubation times. - Issues with compound dilution or stability. | - Ensure consistent cell numbers are seeded in each well. - Strictly adhere to the planned incubation times. - Prepare fresh dilutions of this compound for each experiment. |
| Cell morphology changes unrelated to apoptosis | - Potential for non-specific cytotoxicity at high concentrations. - Off-target effects on other cellular processes. | - Perform a dose-response curve and use concentrations below the cytotoxic threshold. - Observe cells at multiple time points to distinguish specific effects from general toxicity. |
Visualizations
Caption: this compound inhibits FGFR signaling pathways.
Caption: Workflow for optimizing this compound incubation time.
References
Technical Support Center: PD173074 and Potential Resistance
A Note on PD173212 vs. PD173074: Initial inquiries regarding "this compound" have pointed towards a compound more commonly and accurately identified in the context of Fibroblast Growth Factor Receptor (FGFR) inhibition as PD173074 . This guide will focus on PD173074, a selective FGFR inhibitor, to address potential resistance mechanisms encountered during research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FGFR inhibitor PD173074.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PD173074 treatment is showing reduced efficacy or my cells are becoming resistant. What are the likely causes?
A1: Acquired resistance to FGFR inhibitors like PD173074 is a significant challenge and typically arises from two main mechanisms:
-
On-Target Alterations: These are genetic changes in the FGFR gene itself. The most common are secondary mutations within the FGFR kinase domain that prevent PD173074 from binding effectively. A key example is a "gatekeeper" mutation, which occurs at a critical residue controlling access to a hydrophobic pocket in the ATP-binding site.
-
Bypass Signaling Activation: The cancer cells activate alternative signaling pathways to circumvent the FGFR blockade.[1] This allows them to maintain pro-survival and proliferative signals despite the presence of PD173074. Common bypass pathways include the upregulation of other receptor tyrosine kinases (RTKs) like EGFR, MET, or ERBB3, or the activation of downstream signaling nodes such as the PI3K/AKT/mTOR and RAS/MAPK pathways.[2][3]
Q2: How can I determine if my resistant cells have a gatekeeper mutation in the FGFR kinase domain?
A2: The most direct method is to sequence the kinase domain of the relevant FGFR gene (e.g., FGFR1, FGFR2, FGFR3) in both your sensitive parental cells and the resistant daughter cells. A significant mutation, such as V561M in FGFR1, is a strong indicator of on-target resistance.[4] Sanger sequencing of the amplified kinase domain from cellular DNA is a standard method to identify such mutations.
Q3: I've sequenced the FGFR kinase domain and found no mutations. What should I investigate next?
A3: If no on-target mutations are present, the resistance is likely due to the activation of bypass signaling pathways. You should investigate the phosphorylation status of key proteins in alternative RTK and downstream signaling cascades. Western blotting is the ideal technique for this. Key proteins to probe for phosphorylation (activation) include:
-
Alternative RTKs: EGFR, MET, ERBB3
-
Downstream Pathways: AKT, ERK1/2 (MAPK), S6 Ribosomal Protein (mTOR pathway)
An increase in the phosphorylation of these proteins in your resistant cells compared to the parental line would indicate the activation of a bypass track.
Q4: My cells seem to have developed resistance very quickly. Is this expected?
A4: The timeline for developing resistance can vary greatly depending on the cell line and the drug concentration used. Some studies suggest that rare, pre-existing resistant cells with MET amplification might be selected for during treatment, leading to a relatively rapid emergence of resistance.[1] To investigate this, you could consider using highly sensitive techniques to analyze the genomic landscape of the parental cell population.
Q5: Can PD173074's effect be modulated by drug efflux pumps?
A5: Interestingly, studies have shown that PD173074 can act as an inhibitor of the ABCB1 (P-glycoprotein) transporter, a common mechanism of multidrug resistance.[5] This means PD173074 can actually reverse resistance to other chemotherapy agents that are substrates of ABCB1. However, if your cell line has high expression of other efflux pumps like ABCG2, it could potentially contribute to reduced intracellular concentrations of PD173074, although this is less commonly cited as a primary resistance mechanism for this specific inhibitor.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. A significant increase (typically >10-fold) in the IC50 value in a developed cell line compared to its parental line confirms the acquisition of resistance.[6]
| Cell Line | Cancer Type | Target FGFR | PD173074 IC50 (Sensitive) | Reference |
| TFK-1 | Cholangiocarcinoma | FGFR1/2/3 | ~6.6 µM | [7] |
| KKU-213 | Cholangiocarcinoma | FGFR1/2/3 | ~8.4 µM | [7] |
| RBE | Cholangiocarcinoma | FGFR1/2/3 | ~11 µM | [7] |
| NCI-H1581 | Lung Cancer | FGFR1 (amplified) | <1 µM | [5] |
| SW780 | Bladder Cancer | FGFR3-BAIAP2L1 fusion | <0.1 µM | [8] |
Note: IC50 values can vary based on the assay conditions and duration of drug exposure.
Key Experimental Protocols
Protocol for Generating PD173074-Resistant Cell Lines
This protocol describes a standard method for generating resistant cancer cell lines through continuous, long-term exposure to the drug.[6][9]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
PD173074 (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard cell culture flasks and plates
Procedure:
-
Determine Initial IC50: First, perform a cell viability assay (see Protocol 2) with the parental cell line to determine the initial IC50 of PD173074.
-
Initiate Continuous Drug Exposure: Culture the parental cells in their complete medium containing PD173074 at a starting concentration of approximately the IC10 to IC20 (the concentration that inhibits 10-20% of cell growth). A parallel culture with DMSO as a vehicle control should be maintained.
-
Monitor and Maintain: Change the inhibitor-containing medium every 3-4 days. Monitor the cells regularly for signs of cell death and reduced proliferation. Initially, a significant portion of the cells may die.
-
Dose Escalation: Once the cells recover and resume proliferation at a rate comparable to the vehicle-treated control (this may take several weeks to months), subculture them and gradually increase the concentration of PD173074 (e.g., a 1.5 to 2-fold increase at each step).
-
Isolate Resistant Clones: Continue this stepwise dose escalation until the cells can proliferate in a high concentration of PD173074 (e.g., 5-10 times the initial IC50). At this point, you can isolate single-cell clones to ensure a homogenous resistant population.
-
Confirm Resistance: Expand the resistant clones and re-determine their IC50 for PD173074. A significant increase in IC50 confirms resistance. Maintain the resistant cell lines in a medium containing a maintenance dose of PD173074 to preserve the resistant phenotype.
Protocol for WST-1 Cell Viability Assay
This colorimetric assay is used to determine cell viability and calculate the IC50 of PD173074.[4][10][11]
Materials:
-
Parental and resistant cells
-
96-well cell culture plates
-
Complete cell culture medium
-
PD173074
-
WST-1 reagent
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: Prepare serial dilutions of PD173074 in culture medium. Remove the old medium from the wells and add 100 µL of the various drug concentrations. Include wells with vehicle (DMSO) only as a control.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Add WST-1 Reagent: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically.
-
Measure Absorbance: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm should also be used.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol for Western Blot Analysis of Bypass Signaling Pathways
This protocol is for detecting changes in protein phosphorylation in key signaling pathways like MAPK and PI3K/AKT.[12][13]
Materials:
-
Parental and resistant cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF membrane
-
Transfer buffer and electrophoresis running buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse parental and resistant cells (treated with vehicle or PD173074) with ice-cold RIPA buffer.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation state of the pathway.
Protocol for Sanger Sequencing of FGFR Kinase Domain
This protocol outlines the steps to identify point mutations in the FGFR kinase domain.[14][15]
Materials:
-
Genomic DNA from parental and resistant cells
-
PCR primers flanking the FGFR kinase domain
-
Taq polymerase and PCR reagents
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service or in-house sequencer
Procedure:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from both parental and PD173074-resistant cell lines.
-
PCR Amplification: Amplify the region of the FGFR gene that encodes the tyrosine kinase domain using PCR. Design primers to flank this region.
-
Verify PCR Product: Run a small amount of the PCR product on an agarose (B213101) gel to confirm that a band of the expected size has been amplified.
-
Purify PCR Product: Purify the remaining PCR product to remove primers and dNTPs using a suitable purification kit.
-
Sanger Sequencing: Send the purified PCR product and the corresponding sequencing primers for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells and the reference FGFR sequence. Look for nucleotide changes that result in amino acid substitutions, particularly in the gatekeeper residue or other functionally important regions of the kinase domain.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Characterization of Three Novel FGFR Inhibitor Resistant Cervical Cancer Cell Lines to Help Drive Cervical Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 11. materialneutral.info [materialneutral.info]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elibrary.tsri.or.th [elibrary.tsri.or.th]
- 15. cd-genomics.com [cd-genomics.com]
Technical Support Center: PD173212 Purity and Quality Control
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on assessing the purity and implementing quality control measures for PD173212, a selective N-type voltage-sensitive calcium channel (VSCC) blocker.
Frequently Asked Questions (FAQs)
1. How should I store this compound to ensure its stability?
Proper storage is critical to maintaining the integrity of this compound.[1] Below are the recommended storage conditions:
| Form | Storage Temperature | Duration | Notes |
| Powder (Lyophilized) | -20°C | Up to 3 years | Keep desiccated to prevent degradation from moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Recommended for long-term storage of stock solutions. |
| -20°C | Up to 1 month | Suitable for working aliquots. Avoid repeated freeze-thaw cycles. |
2. I'm having trouble dissolving this compound. What can I do?
This compound is a lipophilic molecule and may present solubility challenges. Here are some troubleshooting tips:
-
Use an appropriate solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this compound, with a solubility of up to 120 mg/mL.[2] Ethanol is also a viable option.
-
Ensure solvent quality: Use fresh, anhydrous (moisture-free) DMSO. Moisture in DMSO can significantly reduce the solubility of many organic compounds.
-
Gentle warming: Gently warm the solution to 37°C to aid dissolution.
-
Sonication: Brief periods of sonication in a water bath can help to break up particulates and enhance solubilization.
-
For in vivo applications: A common formulation is 10% DMSO in corn oil.[2]
3. What are the potential sources of impurities in my this compound sample?
Impurities in synthetic small molecules like this compound can arise from various sources during synthesis, purification, and storage.[3][4][5] Understanding these can help in troubleshooting unexpected results.
| Impurity Type | Potential Sources |
| Organic Impurities | Starting materials, by-products from the synthesis, residual synthetic intermediates, and degradation products.[3][5] |
| Inorganic Impurities | Reagents, ligands, catalysts (especially heavy metals), and filter aids used during the manufacturing process.[4][5] |
| Residual Solvents | Solvents used during synthesis and purification that are not completely removed.[4] |
4. My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can be frustrating. Here is a logical workflow to troubleshoot the issue:
Figure 1. A troubleshooting workflow for inconsistent experimental results with this compound.
Troubleshooting Guides
Assessing this compound Purity
The purity of your this compound compound is paramount for obtaining reliable and reproducible experimental data. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this assessment.
While batch-specific data should be obtained from the supplier's Certificate of Analysis, the following table provides a template for summarizing your own quality control data.
| Parameter | Expected Value | Observed Value (Batch XXX) | Method |
| Purity by HPLC | >98% | HPLC | |
| Identity by Mass Spec (m/z) | ~599.85 | LC-MS | |
| ¹H NMR | Conforms to structure | NMR | |
| Residual Solvents | <0.5% | NMR/GC | |
| Water Content | <0.5% | Karl Fischer |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
Objective: To separate and quantify this compound from potential impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 50 µg/mL with 50:50 acetonitrile:water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 95 25 95 26 20 | 30 | 20 |
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Figure 2. A workflow for purity assessment of this compound by HPLC.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound and identify potential organic impurities.
Materials:
-
This compound sample (2-5 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube
-
NMR spectrometer (≥400 MHz recommended)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in ~0.7 mL of the deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum for this compound (if available from the supplier).
-
Check for the presence of unexpected peaks, which may indicate impurities.
-
Integration of peaks corresponding to the compound versus impurity peaks can provide a semi-quantitative estimate of purity.
-
Signaling Pathway
This compound is a selective blocker of N-type voltage-gated calcium channels (CaV2.2).[1] These channels are predominantly located at presynaptic terminals and play a crucial role in neurotransmitter release.[6] Blocking these channels with this compound has significant downstream effects on neuronal signaling.
Figure 3. The mechanism of action of this compound in blocking neurotransmitter release.
References
- 1. adooq.com [adooq.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Types Of Impurities In Pharmaceutical Industry [simsonpharma.com]
- 5. veeprho.com [veeprho.com]
- 6. N-type calcium channel - Wikipedia [en.wikipedia.org]
dealing with PD173212 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PD173212. Our aim is to help you overcome challenges related to its precipitation in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., ≥ 100 mg/mL).[1][2] For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C and aliquot it to avoid multiple freeze-thaw cycles.[3]
Q2: I observed precipitation when I diluted my this compound DMSO stock into my aqueous buffer/cell culture medium. Why is this happening?
A2: This is a common issue when working with hydrophobic compounds like this compound. The dramatic change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous solution can cause the compound to crash out of solution and form a precipitate. This is often referred to as "hydrophobic effects".
Q3: How can I prevent this compound from precipitating when I dilute it into my aqueous solution?
A3: Several strategies can be employed to prevent precipitation:
-
Lower the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous solution.
-
Optimize the dilution process: Instead of a single large dilution step, try a serial dilution. Additionally, vigorous mixing or vortexing immediately after adding the DMSO stock to the aqueous solution can help.
-
Use a carrier protein: For cell culture experiments, the presence of serum (e.g., fetal bovine serum - FBS) can help to solubilize hydrophobic compounds.[4][5] Consider a pre-dilution step in a small volume of serum before the final dilution in the medium.[4][5]
-
Gentle warming: Pre-warming the aqueous solution to 37°C may increase the solubility of this compound.[5] However, be mindful of the compound's stability at elevated temperatures for extended periods.
-
pH and buffer selection: The pH and composition of your buffer can influence the solubility of small molecules.[6][7][8] It may be beneficial to test the solubility of this compound in a few different buffer systems if precipitation is a persistent issue.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO can vary. However, it is a general rule of thumb to keep the final concentration of DMSO in cell culture below 0.5% (v/v) to minimize cytotoxicity.[9] Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to assess the effect of DMSO on your specific cells.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous solution. The rapid change in solvent polarity is causing the compound to crash out. | - Decrease the final concentration of this compound.- Improve the mixing process during dilution (e.g., vortexing).- Perform a serial dilution.- For cell culture, pre-mix the DMSO stock with a small amount of serum before diluting into the full volume of media. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The compound is slowly precipitating out of the solution, indicating it is not stable at that concentration and condition over time. | - Prepare fresh dilutions of this compound immediately before each experiment.- Lower the final concentration to a level that remains stable for the duration of your experiment.- Evaluate the stability in different buffers or media formulations. |
| Inconsistent experimental results when using this compound. | This could be due to variable amounts of precipitated compound, leading to an inaccurate final concentration in your experiments. | - Visually inspect your solutions for any signs of precipitation before use.- If you suspect precipitation, centrifuge the solution and measure the concentration of the supernatant (e.g., by UV-Vis spectroscopy if a standard curve is available) to determine the actual soluble concentration.- Adhere strictly to a validated solubilization protocol. |
Quantitative Data
The following table summarizes the available solubility data for this compound.
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 100 mg/mL (≥ 166.71 mM) | Saturation unknown. | [1][2] |
| 10% DMSO / 90% Corn oil | ≥ 2.08 mg/mL (≥ 3.47 mM) | For in vivo administration. | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound into Aqueous Buffer or Cell Culture Medium
This protocol is designed to minimize precipitation when preparing working solutions of this compound.
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm your aqueous buffer or cell culture medium (containing serum, if applicable) to 37°C.[10]
-
Method A (Direct Dilution): a. Vigorously vortex or pipette-mix the pre-warmed aqueous solution. b. While mixing, add the required volume of the this compound DMSO stock directly to the aqueous solution in a drop-wise manner. c. Continue to mix for another 30-60 seconds to ensure homogeneity.
-
Method B (Serial Dilution with Serum - for Cell Culture): a. In a sterile tube, add a small volume of pre-warmed fetal bovine serum (FBS). b. Add the required volume of the this compound DMSO stock to the FBS and mix thoroughly. c. Add this this compound/FBS mixture to the final volume of pre-warmed cell culture medium and mix well.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. It is recommended to use the freshly prepared solution immediately.
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. researchgate.net [researchgate.net]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. leukocare.com [leukocare.com]
- 7. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polysorbate stability: Effects of packaging materials, buffers, counterions, and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to FGFR Inhibition: PD173074 vs. SU5402
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two small molecule inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family: PD173074 and SU5402. While the initial query referenced PD173212, a compound primarily identified as a selective N-type voltage-sensitive calcium channel blocker, it is highly probable that the intended comparison was for PD173074, a potent and well-documented FGFR inhibitor frequently compared with SU5402. This guide will proceed with the comparison of PD173074 and SU5402, presenting supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Executive Summary
PD173074 and SU5402 are both ATP-competitive inhibitors of FGFR tyrosine kinases, but they exhibit significant differences in potency and selectivity. Experimental data consistently demonstrates that PD173074 is a substantially more potent inhibitor of FGFRs than SU5402, with some reports indicating a potency difference of up to 1000-fold.[1][2] While both compounds have been instrumental in elucidating the role of FGFR signaling in various physiological and pathological contexts, their distinct biochemical profiles make them suitable for different research applications.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of PD173074 and SU5402 against various FGFR isoforms and other related kinases, as determined by in vitro kinase assays.
| Target Kinase | PD173074 IC50 (nM) | SU5402 IC50 (nM) | Reference(s) |
| FGFR1 | 21.5 - 25 | 30 | [1][3][4] |
| FGFR2 | Inhibits | Not specified | [1] |
| FGFR3 | 5 | Not specified | [1] |
| FGFR4 | Inhibits | Not specified | [1] |
| VEGFR2 (KDR) | 100 - 200 | 20 | [3][4] |
| PDGFRβ | >1000-fold selective vs FGFR1 | 510 | [3][4] |
Note: "Not specified" indicates that while the compound is known to inhibit the target, specific IC50 values were not consistently available in the reviewed literature. The selectivity of PD173074 for FGFR1 over PDGFR and c-Src is a key differentiator.[3]
Mechanism of Action
Both PD173074 and SU5402 function by competing with ATP for binding to the kinase domain of the FGFR. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand (FGF) binding, thereby blocking the initiation of downstream signaling cascades.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the biological context and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Caption: FGFR Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for FGFR Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize FGFR inhibitors.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a specific FGFR kinase.
Objective: To measure the IC50 value of PD173074 and SU5402 against a purified FGFR enzyme.
Materials:
-
Recombinant human FGFR1 kinase (e.g., GST-tagged)
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
PD173074 and SU5402 stock solutions in DMSO
-
HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of PD173074 and SU5402 in DMSO, followed by a further dilution in kinase reaction buffer to achieve the desired final concentrations.
-
Reaction Mixture: In a 384-well plate, add the following in order:
-
4 µL of diluted inhibitor or DMSO (vehicle control).
-
2 µL of a mixture of the biotinylated peptide substrate and ATP in kinase reaction buffer.
-
4 µL of the FGFR1 kinase in kinase reaction buffer to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin) diluted in detection buffer.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (Europium cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation/Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of FGFR inhibitors on the proliferation of FGFR-dependent cancer cell lines.
Objective: To determine the cellular IC50 of PD173074 and SU5402 in a relevant cell line.
Materials:
-
FGFR-dependent cell line (e.g., RT112 bladder cancer cells with FGFR3 mutation)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PD173074 and SU5402 stock solutions in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the FGFR-dependent cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of PD173074 and SU5402 in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitors or DMSO as a vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Conclusion
The available experimental data clearly indicates that PD173074 is a significantly more potent inhibitor of FGFRs than SU5402. While SU5402 also exhibits activity against other kinases such as VEGFR2, PD173074 demonstrates greater selectivity for FGFRs over kinases like PDGFRβ. The choice between these two inhibitors will depend on the specific experimental goals, with PD173074 being the preferred tool for highly specific and potent inhibition of FGFR signaling. This guide provides the necessary data and protocols to aid researchers in making informed decisions for their studies in the field of FGFR-targeted drug discovery and development.
References
Validating the Inhibitory Effect of PD173212 on Cav2.2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PD173212, a potent inhibitor of the N-type voltage-gated calcium channel Cav2.2, with other alternative inhibitors. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating the utility of this compound for their specific applications.
Executive Summary
This compound is a potent and selective blocker of the Cav2.2 (N-type) voltage-gated calcium channel, a key player in neuronal signaling and a validated target for analgesic drug development.[1][2][3] This guide compares the inhibitory activity of this compound with other classes of Cav2.2 inhibitors, including peptide toxins (conotoxins), gabapentinoids, and other small molecules. The comparison is based on their mechanism of action, potency (IC50 values), and selectivity. Detailed experimental protocols for validating Cav2.2 inhibition using the whole-cell patch-clamp technique are also provided.
Comparative Analysis of Cav2.2 Inhibitors
The inhibitory effect of various compounds on Cav2.2 channels is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and a selection of alternative inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, such as the cell type used, the subunit composition of the expressed channels, and the specific electrophysiological protocol.
| Inhibitor | Class | Mechanism of Action | IC50 on Cav2.2 | Selectivity |
| This compound | Small Molecule | Direct channel pore block | 36 nM | Selective over K+, Na+, and L-type Ca2+ channels |
| Ziconotide (B122063) (ω-conotoxin MVIIA) | Peptide Toxin | Direct channel pore block | pM to low nM range | Highly selective for Cav2.2 |
| ω-conotoxin GVIA | Peptide Toxin | Direct channel pore block | pM to low nM range | High affinity and near-irreversible binding to Cav2.2 |
| RD2 | Small Molecule | Competes with ziconotide binding | 5.5 µM | Affects Cav1.2 and Cav3.2 at >10 µM |
| Gabapentin | Gabapentinoid | Indirect; binds to the α2δ-1 auxiliary subunit, affecting channel trafficking | Not consistently reported for direct block; effects observed in nM to µM range in some studies | Binds to α2δ-1 and α2δ-2 subunits |
| Pregabalin | Gabapentinoid | Indirect; binds to the α2δ-1 auxiliary subunit, affecting channel trafficking | Not a direct channel blocker | Binds to α2δ-1 and α2δ-2 subunits |
Experimental Protocols
The gold standard for characterizing the inhibitory effect of compounds on ion channels like Cav2.2 is the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ionic currents flowing through the channels in a single cell.
Whole-Cell Patch-Clamp Protocol for Assessing Cav2.2 Inhibition
1. Cell Preparation:
-
Use a cell line stably or transiently expressing the human Cav2.2 channel (α1B subunit) along with its auxiliary subunits (e.g., α2δ-1 and β3). Human Embryonic Kidney (HEK293) cells are commonly used.
-
Culture the cells on glass coverslips suitable for microscopy and electrophysiological recording.
2. Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 BaCl2, 10 HEPES, 10 Glucose, 1 MgCl2. Adjust pH to 7.4 with TEA-OH. Barium (Ba2+) is often used as the charge carrier to avoid calcium-dependent inactivation of the channels.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium (Cs+) is used to block potassium channels from the inside.
3. Recording Procedure:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the channels are in a closed, resting state.
-
Apply a series of depolarizing voltage steps (e.g., to +10 mV for 50 ms) to elicit Cav2.2 currents.
-
Record baseline currents in the absence of the inhibitor.
-
Perfuse the recording chamber with the external solution containing various concentrations of the test compound (e.g., this compound).
-
Record the currents at each concentration after the effect has reached a steady state.
4. Data Analysis:
-
Measure the peak current amplitude at each test concentration.
-
Normalize the current amplitude in the presence of the inhibitor to the baseline current.
-
Plot the percentage of inhibition as a function of the inhibitor concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Signaling Pathways and Experimental Workflow
To visualize the complex processes involved in Cav2.2 function and its inhibition, as well as the experimental procedure for validation, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified signaling pathway of Cav2.2 channel activation and inhibition.
References
- 1. Pharmacological Inhibition of Voltage-gated Ca(2+) Channels for Chronic Pain Relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Cav2.2 blockers and how do they work? [synapse.patsnap.com]
- 3. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity of PD173212 with other kinases
A comprehensive analysis of the kinase cross-reactivity for the N-type voltage-gated calcium channel blocker, PD173212, cannot be provided at this time due to a lack of publicly available experimental data.
This compound is a well-documented potent and selective inhibitor of the N-type (CaV2.2) voltage-gated calcium channel, with a reported IC50 value of 36 nM. Its selectivity has been primarily characterized against other ion channels, including potassium (K+), sodium (Na+), and L-type calcium (Ca2+) channels. However, a detailed investigation into its potential off-target effects on the human kinome is not available in the public domain.
To fulfill the request for a comprehensive comparison guide on the cross-reactivity of this compound with other kinases, specific experimental data from large-scale kinase profiling assays would be required. The absence of such data prevents the creation of quantitative comparison tables, detailed experimental protocols, and illustrative signaling pathway diagrams as originally intended.
The Path Forward: Essential Experimental Data
A thorough assessment of this compound's kinase selectivity would necessitate data from established high-throughput screening platforms. These platforms provide quantitative measurements of a compound's inhibitory activity against a broad panel of purified kinases.
Key Experimental Approaches:
-
KINOMEscan™: This competition binding assay measures the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases. The results are typically reported as the percentage of control, with lower percentages indicating stronger binding.
-
Radiometric Kinase Assays: These assays directly measure the enzymatic activity of kinases by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate. Inhibition by a compound is measured as a decrease in substrate phosphorylation. Data is typically presented as IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Cell-Based Assays: To understand the physiological relevance of any observed kinase inhibition, cell-based assays are crucial. These can assess the impact of the compound on specific signaling pathways within a cellular context.
Once obtained, this data would enable a rigorous comparison of this compound's potency on its primary target (CaV2.2) versus any identified off-target kinases.
Illustrative Signaling Pathway
While specific kinase interactions for this compound are unknown, its primary mechanism of action involves the modulation of neuronal signaling by blocking calcium influx. The following diagram illustrates the general role of N-type calcium channels in neurotransmitter release, a process that is regulated by various upstream signaling kinases.
Figure 1: Simplified diagram of neurotransmitter release modulated by N-type calcium channels and potentially regulated by protein kinases. This compound directly inhibits CaV2.2, blocking calcium influx.
In this hypothetical scenario, "Kinase A" and "Kinase B" represent potential upstream kinases that could modulate the activity of the CaV2.2 channel through phosphorylation. If this compound were found to have cross-reactivity with such kinases, it would imply a more complex mechanism of action than currently understood.
Conclusion for Researchers
For researchers, scientists, and drug development professionals, the key takeaway is the current data gap regarding the kinase selectivity of this compound. While a potent N-type calcium channel blocker, its potential interactions with the kinome remain uncharacterized. Any investigation into the broader pharmacological effects of this compound should consider performing a comprehensive kinase screen to identify any off-target activities. This would provide a more complete safety and efficacy profile and could uncover novel mechanisms of action or potential liabilities. Without such data, a definitive comparison guide on the kinase cross-reactivity of this compound cannot be compiled.
A Comparative Analysis of N-Type Calcium Channel Blockers: PD173212 vs. Ziconotide
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of pain research and therapy, N-type (Cav2.2) voltage-gated calcium channels have emerged as a critical target for the development of novel analgesics. These channels play a pivotal role in the transmission of nociceptive signals within the spinal cord. This guide provides a detailed comparative analysis of two prominent N-type calcium channel blockers: ziconotide (B122063), a clinically approved peptide therapeutic, and PD173212, a preclinical small molecule tool compound. We will objectively compare their pharmacological profiles, efficacy, and associated experimental methodologies, supported by available data.
Mechanism of Action: A Shared Target
Both ziconotide and this compound exert their primary pharmacological effect by selectively blocking N-type voltage-gated calcium channels.[1][2] These channels are densely expressed on the presynaptic terminals of primary afferent nociceptive neurons (A-δ and C fibers) in the dorsal horn of the spinal cord.[3][4]
Under normal physiological conditions, the arrival of an action potential depolarizes the presynaptic terminal, causing the opening of N-type calcium channels. The subsequent influx of calcium ions (Ca²⁺) triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of pronociceptive neurotransmitters such as glutamate, substance P, and Calcitonin Gene-Related Peptide (CGRP) into the synaptic cleft.[5][6] These neurotransmitters then bind to receptors on the postsynaptic neuron, propagating the pain signal to the brain.
By blocking these N-type calcium channels, both ziconotide and this compound inhibit this critical calcium influx, thereby preventing the release of excitatory neurotransmitters and dampening the transmission of pain signals.[3][4]
Comparative Pharmacological Profile
While both compounds target the same channel, their fundamental chemical and pharmacological properties differ significantly. Ziconotide is a large peptide, whereas this compound is a small molecule, which influences their development status, administration routes, and potential for crossing biological barriers.
| Feature | This compound | Ziconotide |
| Target | N-type Voltage-Sensitive Calcium Channel (Cav2.2)[7] | N-type Voltage-Sensitive Calcium Channel (Cav2.2)[1][6] |
| Chemical Class | N-methyl-N-aralkyl-peptidylamine (Small Molecule)[8] | 25-amino acid peptide (ω-conotoxin)[5][6] |
| Potency (IC50) | 36 nM (in IMR-32 cell assays)[2][7][9] | High affinity binding to N-type channels[1] |
| Selectivity | Selective over K⁺, Na⁺, and L-type Ca²⁺ channels[2][9] | >1000-fold binding and functional selectivity for N-type channels[1] |
| Source | Synthetic | Synthetic equivalent of a peptide from Conus magus venom[1][5] |
| Development Stage | Preclinical research tool[2] | FDA Approved (Prialt®) for severe chronic pain[5][6] |
| Administration | Intravenous (in animal models)[9] | Intrathecal infusion[1][10] |
Efficacy Data: Preclinical vs. Clinical Evidence
A direct comparison of efficacy is challenging as this compound data is limited to preclinical models, while ziconotide has undergone extensive human clinical trials.
This compound: Preclinical Efficacy
The primary in vivo efficacy data for this compound comes from a non-analgesic model.
-
Audiogenic Seizure Model: In mice, intravenous administration of this compound (30 mg/kg) demonstrated moderate efficacy in preventing tonic seizures induced by sound.[8][9] This confirms CNS activity and target engagement in a living system but does not directly measure analgesic effect.
Ziconotide: Clinical Efficacy in Chronic Pain
Ziconotide is approved for managing severe chronic pain in patients for whom intrathecal therapy is warranted and who are intolerant of or refractory to other treatments.[5] Its efficacy has been established in multiple randomized, placebo-controlled trials. The primary endpoint in these studies is often the mean percentage change in the Visual Analog Scale of Pain Intensity (VASPI).
| Study Reference | Patient Population | Key Efficacy Finding (% VASPI Improvement vs. Placebo) |
| Staats et al. (2004)[11] | Cancer or AIDS-related pain | 53.1% with ziconotide vs. 18.1% with placebo (p < 0.001).[11] |
| Wallace et al.[12] | Chronic pain (>1 year duration) | 31.2% with ziconotide vs. 6.0% with placebo (p < 0.001).[12] |
| Rauck et al.[13] | Chronic, non-cancer pain | 14.7% with ziconotide vs. 7.2% with placebo (p = 0.036), using a slower titration.[13] |
Long-term open-label studies have shown that ziconotide's analgesic effects can be sustained over time without evidence of tolerance development.[13][14]
Safety and Tolerability
This compound
As a preclinical compound intended for laboratory use only, the safety, tolerability, and adverse effect profile of this compound in humans are unknown.[2]
Ziconotide
Despite its efficacy, ziconotide has a narrow therapeutic window and is associated with a significant number of adverse events, which are primarily neurological.[6][15] Slow titration is crucial to improve tolerability.[13]
Common Adverse Events (≥25% of patients in clinical trials): [11][13][16]
-
Dizziness
-
Nausea
-
Confusion
-
Headache
-
Somnolence (drowsiness)
-
Nystagmus (involuntary eye movement)
-
Memory Impairment
-
Asthenia (weakness)
Importantly, ziconotide does not bind to opioid receptors and is not associated with respiratory depression, a major risk with opioid analgesics.[3][11] Abrupt cessation does not cause withdrawal symptoms.[10]
Experimental Protocols and Workflows
Detailed and reproducible methodologies are crucial for evaluating and comparing compounds like this compound and ziconotide.
Experimental Workflow Diagram
The general workflow for identifying and validating a novel N-type calcium channel blocker for pain involves a multi-stage process, from initial screening to in vivo testing.
Key Methodologies
1. Whole-Cell Voltage-Clamp Assay (for this compound Potency)
-
Objective: To determine the concentration-dependent inhibitory effect (IC₅₀) of a compound on N-type calcium channels.[9]
-
Methodology:
-
Cell Culture: Use a human cell line (e.g., IMR-32 neuroblastoma or HEK293) stably expressing the human Cav2.2 channel complex.
-
Electrophysiology: Establish a whole-cell patch-clamp configuration on a single cell.
-
Voltage Protocol: Hold the cell membrane at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward Ca²⁺ currents.
-
Compound Application: Perfuse the cell with increasing concentrations of this compound.
-
Data Analysis: Measure the peak current amplitude at each concentration. Plot the percentage of current inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
2. Spinal Nerve Ligation (SNL) Model (for Neuropathic Pain Efficacy)
-
Objective: To evaluate the ability of a test compound to reverse mechanical allodynia (pain from a non-painful stimulus) in a rodent model of neuropathic pain.[4]
-
Methodology:
-
Surgery: Under anesthesia, surgically expose the L5 and L6 spinal nerves of a rat or mouse. Tightly ligate the L5 spinal nerve.
-
Post-Operative Recovery: Allow the animal to recover for a period of 7-14 days, during which neuropathic pain behaviors develop.
-
Baseline Behavioral Testing: Assess mechanical allodynia using von Frey filaments. Apply filaments of increasing force to the plantar surface of the hind paw and determine the paw withdrawal threshold. A lower threshold in the paw on the injured side indicates allodynia.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle control via the appropriate route (e.g., intravenous, intrathecal).
-
Post-Dosing Behavioral Testing: Re-assess the paw withdrawal threshold at various time points after drug administration. A significant increase in the withdrawal threshold compared to vehicle indicates an analgesic effect.
-
3. Double-Blind, Placebo-Controlled Clinical Trial (for Ziconotide Efficacy)
-
Objective: To assess the safety and efficacy of intrathecal ziconotide in reducing pain intensity in patients with refractory chronic pain.[4]
-
Methodology:
-
Patient Population: Recruit adult patients with severe chronic pain who have not responded to or are intolerant of other analgesic therapies, including systemic and intrathecal morphine.[5][10]
-
Randomization: Randomly assign patients in a double-blind manner to receive either intrathecal ziconotide or a placebo (e.g., preservative-free saline).
-
Intervention: Administer the drug via a programmable intrathecal pump. Start at a low dose (e.g., 2.4 µ g/day ) and slowly titrate upwards based on individual response and tolerability.[13]
-
Outcome Measures: The primary outcome is the mean percentage change in the Visual Analog Scale of Pain Intensity (VASPI) from baseline to the end of the treatment period (e.g., 3 weeks).[12]
-
Safety Monitoring: Continuously monitor patients for adverse events throughout the trial.
-
Summary and Conclusion
This compound and ziconotide represent two distinct classes of molecules that validate the N-type calcium channel as a therapeutic target for pain.
-
Ziconotide is a potent, FDA-approved peptide analgesic that offers a non-opioid mechanism for treating severe, refractory chronic pain.[6][15] Its clinical utility is established but is limited by its requirement for intrathecal administration and a narrow therapeutic window characterized by neurological side effects.[1][11]
-
This compound is a potent and selective small molecule N-type channel blocker that serves as a valuable research tool.[2][7] As a small molecule, it holds theoretical advantages over a peptide, such as the potential for different routes of administration. However, it remains a preclinical compound with no reported human data, and its therapeutic potential as an analgesic is yet to be determined through further in vivo pain models and subsequent clinical development.
For researchers, this compound provides an accessible tool for exploring the role of N-type channels, while the clinical journey of ziconotide offers a comprehensive case study on the therapeutic potential and challenges of targeting this pathway in humans.
References
- 1. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD 173212 | CAS 217171-01-2 | this compound | Tocris Bioscience [tocris.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ziconotide - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Ziconotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. engage.england.nhs.uk [engage.england.nhs.uk]
- 13. Safety and efficacy of intrathecal ziconotide in the management of severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Benefit/Risk Assessment of Intrathecal Ziconotide in Chronic Pain: A Narrative Review | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Intrathecal ziconotide for severe chronic pain: safety and tolerability results of an open-label, long-term trial - PubMed [pubmed.ncbi.nlm.nih.gov]
PD173074: A Potent FGFR Inhibitor with Efficacy Across Diverse Cancers
For Immediate Release
A comprehensive review of preclinical data reveals that PD173074, a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors 1 and 3 (FGFR1 and FGFR3), demonstrates significant anti-tumor activity across a range of cancer types, including bladder cancer, glioblastoma, and certain lung cancers. This body of evidence highlights the therapeutic potential of targeting the FGFR signaling pathway, a critical driver of tumor cell proliferation, survival, and angiogenesis.
The FGFR signaling cascade is a key regulator of normal cellular functions, but its aberrant activation through mutations, amplifications, or translocations is a known oncogenic driver in various malignancies.[1][2][3] PD173074 exerts its effect by competitively binding to the ATP-binding pocket within the intracellular tyrosine kinase domain of FGFR1 and FGFR3, thereby blocking downstream signaling pathways crucial for tumor growth, such as the RAS-MAPK and PI3K-AKT pathways.[2][4][5][6]
Efficacy in Preclinical Cancer Models
Bladder Cancer
In preclinical studies of urothelial carcinoma, PD173074 has shown marked efficacy, particularly in cell lines with high expression of FGFR1 or activating mutations in FGFR3.[4] Treatment with PD173074 in sensitive bladder cancer cell lines leads to the inhibition of FGFR3 phosphorylation and a reduction in the activation of the downstream MAPK pathway, resulting in cell cycle arrest and, in some cases, apoptosis.[4] Notably, in vivo studies using subcutaneous bladder tumor xenografts demonstrated that administration of PD173074 significantly delayed tumor growth, suggesting a potent cytostatic effect.[4][7] The IC50 values for PD173074 in sensitive cell lines are in the nanomolar range, indicating high potency.[4][7]
Glioblastoma
The aggressive and highly vascularized nature of glioblastoma has led researchers to investigate the role of FGFR signaling in its pathogenesis. While specific in-depth studies on PD173074's efficacy in glioblastoma are still emerging, the known involvement of the FGFR pathway in glioma progression suggests that inhibitors like PD173074 could offer a valuable therapeutic strategy. Further investigation into its ability to cross the blood-brain barrier and its efficacy in orthotopic models is warranted.
Lung Cancer
FGFR1 amplification is a recognized oncogenic driver in a subset of squamous non-small cell lung cancers (SqCLC).[1] Preclinical evidence indicates that lung cancer cells with FGFR1 amplification are particularly sensitive to FGFR inhibition.[1] Studies have shown that treatment with PD173074 can effectively block the proliferation of these FGFR1-amplified lung cancer cells.[1] This highlights a potential biomarker-driven therapeutic approach for this patient population.
Comparison with Other FGFR Inhibitors
PD173074 is part of a broader class of small molecule FGFR inhibitors that have been developed for cancer therapy. For comparison, other notable FGFR inhibitors include:
| Inhibitor | Selectivity | Key Findings in Preclinical/Clinical Studies |
| PD173074 | FGFR1, FGFR3 | Potent inhibition of bladder and FGFR1-amplified lung cancer cell growth in vitro and in vivo.[1][4][7] |
| AZD4547 | FGFR1, FGFR2, FGFR3 | Orally bioavailable; has shown to prolong survival in FGFR3-TACC3-transformed glioma xenografts.[1] |
| Infigratinib (BGJ398) | FGFR1, FGFR2, FGFR3 | ATP-competitive inhibitor effective against FGFR2 and FGFR3 point mutations in preclinical models.[2] |
| Dovitinib (TKI258) | Non-selective (FGFRs, VEGFRs, PDGFRs) | Inhibits kinase activity of FGFR1, FGFR2, and FGFR3; has shown antitumor activity in advanced renal cell carcinoma.[1] |
| SU5402 | FGFR, VEGFR | Potent inhibitor of both FGFR and VEGFR signaling pathways.[4] |
Experimental Methodologies
The preclinical evaluation of PD173074 has involved a variety of standard laboratory techniques to assess its efficacy and mechanism of action.
Key Experimental Protocols:
-
Cell Proliferation Assays: To quantify the effect of PD173074 on cancer cell growth, researchers typically employ assays such as the WST-1 assay. This colorimetric assay measures the metabolic activity of viable cells, providing an indication of cell number.
-
Western Blotting: This technique is used to detect and quantify specific proteins. In the context of PD173074 research, it is crucial for assessing the phosphorylation status of FGFR and downstream signaling proteins like ERK, providing direct evidence of target engagement and pathway inhibition.
-
In Vivo Xenograft Models: To evaluate the anti-tumor activity of PD173074 in a living organism, human cancer cells are implanted into immunodeficient mice. The mice are then treated with the inhibitor, and tumor growth is monitored over time. This provides valuable data on the drug's efficacy, toxicity, and pharmacokinetic properties in a more complex biological system.
Signaling Pathways and Experimental Workflow
The mechanism of action of PD173074 and the typical workflow for its preclinical evaluation can be visualized in the following diagrams.
Caption: FGFR Signaling Pathway and PD173074 Inhibition.
Caption: Preclinical Evaluation Workflow for PD173074.
Conclusion
The existing body of preclinical research strongly supports the efficacy of PD173074 as a potent and selective inhibitor of FGFR1 and FGFR3. Its demonstrated anti-tumor activity in models of bladder and lung cancer underscores the therapeutic potential of targeting the FGFR pathway in cancers with specific genetic alterations. Further clinical investigation is necessary to translate these promising preclinical findings into effective cancer therapies for patients.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FGFR | Receptor Tyrosine Kinases (RTKs) | Tocris Bioscience [tocris.com]
- 4. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating PD173212 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of targeted therapies, such as those involving the inhibitor PD173212, is critically dependent on the rigorous validation of its engagement with the intended molecular target within a cellular context. This guide provides a comprehensive comparison of key methodologies for confirming and quantifying the interaction of this compound with its target, the Fibroblast Growth Factor Receptor (FGFR). We will explore both direct binding and functional assays, offering insights into their principles, and present experimental data to support the comparison.
This compound: A Focus on FGFR Inhibition
This compound is a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1][2] Dysregulation of FGFR signaling is implicated in various cancers, making it a key therapeutic target.[1][3] While some literature also identifies this compound as a blocker of N-type voltage-sensitive calcium channels, this guide will concentrate on its well-established role as an FGFR inhibitor and the methodologies to validate its engagement with this kinase family.[4][5]
Comparison of Target Engagement Validation Methods
A variety of techniques are available to assess the direct interaction of a compound with its target protein in cells and to measure the functional consequences of this engagement. The choice of method often depends on the specific research question, available resources, and the desired throughput.
| Feature | Direct Binding Assays | Functional Assays |
| Principle | Measure the physical interaction between the drug and the target protein. | Measure the downstream biological effects of target inhibition. |
| Information Gained | Confirms direct binding, affinity, and occupancy of the target. | Demonstrates the biological consequence of target engagement. |
| Examples | NanoBRET, Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS) | Western Blot for p-FGFR, Cell Proliferation Assays, Reporter Gene Assays |
| Throughput | Varies from low to high, with some methods like NanoBRET and CETSA adapted for high-throughput screening.[6][7] | Generally moderate to high throughput. |
| Advantages | Provides direct evidence of target interaction. Can be used for a wide range of targets without needing a known downstream readout. | Directly links target engagement to a biological outcome. Can be more physiologically relevant. |
| Limitations | Does not directly inform on the functional consequence of binding. | An indirect measure of target engagement. Requires a known and measurable downstream signaling event. |
Quantitative Data Summary
The following tables summarize representative quantitative data from various assays used to validate this compound and other FGFR inhibitor target engagement.
Table 1: Cellular Potency of FGFR Inhibitors
| Compound | Assay Type | Cell Line | IC₅₀ / EC₅₀ | Reference |
| PD173074 | Cell Proliferation | FGFR3 mutant UC cell lines | Nanomolar range | [2] |
| TKI-258 | Cell Proliferation | FGFR3 mutant UC cell lines | Nanomolar range | [2] |
| SU5402 | Cell Proliferation | FGFR3 mutant UC cell lines | Micromolar range | [2] |
| FIIN-1 | Ba/F3 Cell Proliferation (Tel-FGFR1) | Ba/F3 | 1.5 µM (for a precursor compound) | [8] |
| AZD4547 | Inhibition of FGFR phosphorylation | KG-1, SNU-16, KMS-11 | Not specified | [3] |
Table 2: Kinase Binding Affinity of FGFR Inhibitors
| Compound | Assay Type | Target | Kd | Reference |
| FIIN-1 | KinomeScan | FGFR1 | 2.8 nM | [8] |
| FIIN-1 | KinomeScan | FGFR2 | 6.9 nM | [8] |
| FIIN-1 | KinomeScan | FGFR3 | 5.4 nM | [8] |
| FIIN-1 | KinomeScan | FGFR4 | 120 nM | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: FGFR Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis of p-FGFR.
Caption: NanoBRET Target Engagement Assay Workflow and Principle.
Experimental Protocols
Western Blot for Phospho-FGFR (p-FGFR)
This protocol is adapted from established methods for analyzing FGFR phosphorylation.[9]
1. Cell Lysis and Protein Quantification:
- Culture cancer cell lines with known FGFR alterations (e.g., SNU-16, KMS-11) to 80-90% confluency.[3]
- Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2 hours).
- Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatant using a BCA assay.[9]
2. SDS-PAGE and Protein Transfer:
- Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
- Boil samples at 95-100°C for 5 minutes.
- Load 20-30 µg of protein per lane onto a polyacrylamide gel.
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF membrane.[9]
3. Immunoblotting:
- Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-FGFR (p-FGFR) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
4. Detection and Analysis:
- Incubate the membrane with an ECL substrate.
- Capture the chemiluminescent signal using a digital imaging system.
- To normalize for protein loading, the membrane can be stripped and re-probed for total FGFR or a housekeeping protein (e.g., GAPDH).
- Quantify band intensities using densitometry software. The p-FGFR signal should be normalized to the total FGFR or housekeeping protein signal.[9]
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is based on the principles of the Promega NanoBRET® assay.[6]
1. Cell Preparation:
- Co-transfect HEK293 cells with a NanoLuc®-FGFR fusion vector and a carrier DNA.
- Plate the transfected cells in 96-well or 384-well plates and incubate for 24 hours.
2. Assay Execution:
- Prepare serial dilutions of this compound.
- Add the NanoBRET® Tracer to the cells, followed by the addition of the this compound dilutions or vehicle control.
- Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.
3. Signal Detection:
- Add Nano-Glo® Substrate to all wells.
- Read the plate within 10 minutes, measuring both the donor (NanoLuc®, 460 nm) and acceptor (Tracer, 610 nm) emission signals.
4. Data Analysis:
- Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
- Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
- Plot the mBU values against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
Conclusion
Validating the cellular target engagement of this compound is a critical step in its development as an FGFR inhibitor. This guide has provided a comparative overview of key methodologies, from direct binding assays like NanoBRET to functional assays such as Western blotting for p-FGFR. The choice of assay will depend on the specific experimental goals, but a multi-faceted approach combining both direct and functional readouts will provide the most comprehensive and robust validation of this compound target engagement in cells. The provided protocols and data serve as a starting point for researchers to design and execute their own target validation studies.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Closed-state inactivation and pore-blocker modulation mechanisms of human CaV2.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Effects of PD173212, a Fibroblast Growth Factor Receptor Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of the potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, PD173212. The data presented is primarily based on its well-characterized analog, PD173074, which shares a similar mechanism of action.
This compound and its analogs are ATP-competitive inhibitors that selectively target the kinase activity of FGFRs, key regulators of cellular processes such as proliferation, migration, and survival.[1][2] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a prime target for therapeutic intervention. This guide synthesizes experimental data to provide a clear understanding of the compound's performance from cell-based assays to preclinical animal models.
In Vitro Efficacy: Potent Inhibition of FGFR Signaling and Cell Growth
The in vitro activity of this compound's analog, PD173074, has been demonstrated through enzymatic assays and cancer cell line screenings. It is a potent inhibitor of FGFR1 and FGFR3, with significantly less activity against other tyrosine kinases, highlighting its selectivity.[1][3]
Kinase Inhibition Profile
The inhibitor shows high potency against FGFR1 and FGFR3, with substantially higher IC50 values for other receptors, indicating a selective profile.
| Target Kinase | IC50 (nM) |
| FGFR3 | 5 |
| FGFR1 | 21.5 - 25 |
| VEGFR2 | ~100 - 200 |
| PDGFR | 17600 |
| c-Src | 19800 |
| EGFR | >50000 |
| InsR | >50000 |
Data sourced from multiple studies on the analog PD173074.[1][3]
Anti-proliferative Activity in Cancer Cell Lines
The inhibitory effect on FGFR signaling translates to potent anti-proliferative activity in cancer cell lines with FGFR pathway activation.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H1581 | Lung Cancer | 0.01225 |
| KG-1 | Acute Myeloid Leukemia | 0.05129 |
| MFM-223 | Breast Cancer | 0.21576 |
| H-510 | Small Cell Lung Cancer | ~0.010 |
| KMS11, KMS18 (FGFR3+) | Multiple Myeloma | <0.020 |
Data represents IC50 values for the analog PD173074 in growth inhibition assays.[1][4]
In Vivo Efficacy: Significant Tumor Growth Inhibition in Xenograft Models
The potent in vitro activity of PD173074 is mirrored in its in vivo performance, where it has been shown to significantly inhibit tumor growth and improve survival in mouse xenograft models of human cancers.
Tumor Growth Inhibition in SCLC Xenograft Models
Oral administration of PD173074 demonstrated significant anti-tumor activity in small cell lung cancer (SCLC) xenografts, both as a monotherapy and in combination with standard chemotherapy.
| Xenograft Model | Treatment | Outcome |
| H-510 SCLC | PD173074 (25 mg/kg, daily) | Impaired tumor growth, similar to cisplatin (B142131) monotherapy; increased median survival. |
| H-510 SCLC | PD173074 + Cisplatin | Significantly potentiated the effect of cisplatin. |
| H-69 SCLC | PD173074 | Induced complete responses lasting over 6 months in 50% of mice. |
Results are based on studies using the analog PD173074.[4]
Signaling Pathway and Experimental Workflow
To visualize the mechanism and evaluation process, the following diagrams illustrate the FGFR signaling pathway targeted by this compound/PD173074 and a typical experimental workflow from in vitro to in vivo testing.
Detailed Experimental Protocols
In Vitro: Cell Proliferation (MTT) Assay
This protocol is used to determine the concentration of an inhibitor that induces 50% inhibition of cell growth (IC50).
-
Cell Plating: Seed cancer cells (e.g., H-510 SCLC) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound/PD173074 in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Solubilization: Carefully aspirate the medium and add a solubilizing agent, such as DMSO or an acidified isopropanol (B130326) solution, to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[5]
-
Data Analysis: The absorbance values are plotted against the log of the inhibitor concentration, and the IC50 value is calculated using a nonlinear regression curve fit.
In Vivo: Human Tumor Xenograft Study
This protocol outlines the process for evaluating the anti-tumor efficacy of an inhibitor in an animal model.
-
Cell Implantation: Harvest human cancer cells (e.g., H-69 SCLC) from culture. Resuspend approximately 5-10 million cells in a solution of culture medium and Matrigel. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).[4][8]
-
Tumor Growth and Cohort Randomization: Allow tumors to grow to a palpable size (e.g., 70-300 mm³). Measure tumor volume using digital calipers. Once tumors reach the desired size, randomize mice into treatment and control groups.[8]
-
Drug Administration: Administer this compound/PD173074 or a vehicle control to the mice. Administration can be via oral gavage, intraperitoneal (IP), or subcutaneous (SC) injection, typically on a daily schedule for a set period (e.g., 28 days).[4][8]
-
Monitoring: Monitor animal health and body weight throughout the study. Measure tumor volumes two to three times per week.[8]
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated group to the control group. Secondary endpoints may include overall survival.[4]
-
Tissue Analysis (Optional): At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3), to confirm the mechanism of action.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PD 173074 | FGFR | Tocris Bioscience [tocris.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
Independent Verification of Kinase Inhibitor IC50 Values: A Comparative Guide to PD173074 and SU5416
For researchers engaged in drug discovery and development, the independent verification of a compound's inhibitory activity is a critical step in validating its potential as a therapeutic agent. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for two well-characterized kinase inhibitors: PD173074, a selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, and SU5416, a potent Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor. While the specific compound PD173212 was initially sought, publicly available, independently verified IC50 data for this molecule is scarce. Therefore, we present data for the closely related and extensively studied compound, PD173074, to serve as a valuable reference for researchers targeting the FGFR pathway.
Comparative Analysis of In Vitro Potency (IC50)
The potency and selectivity of kinase inhibitors are paramount to their therapeutic efficacy and safety profile. The following tables summarize the IC50 values of PD173074 and SU5416 against their primary targets and a panel of other kinases, as determined by in vitro biochemical and cell-based assays.
Table 1: IC50 Values of PD173074 in Biochemical Assays
| Target | IC50 (nM) | Selectivity Notes |
| FGFR3 | 5[1] | Highly potent against FGFR3. |
| FGFR1 | 21.5 - 25[1][2][3][4] | Potent inhibitor of FGFR1. |
| VEGFR2 | ~100 - 200[1][2][3][4] | Also inhibits VEGFR2 at higher concentrations. |
| PDGFR | 17,600[1] | Over 1000-fold more selective for FGFR1 than PDGFR.[2] |
| c-Src | 19,800[1] | Weak activity against c-Src. |
| EGFR, InsR, MEK, PKC | >50,000[1] | Considered inactive against these kinases. |
Table 2: IC50 Values of SU5416 in Biochemical and Cell-Based Assays
| Target/Assay | IC50 (nM) | Assay Type |
| VEGFR1/2 | 40 | Biochemical |
| VEGFR2 (Flk-1/KDR) | 1,230[5][6] | Biochemical |
| c-Kit | 30 | Biochemical |
| FLT3 | 160 | Biochemical |
| RET | 170 | Biochemical |
| VEGF-driven mitogenesis (HUVECs) | 40[6][7] | Cell-Based |
| FGF-driven mitogenesis (HUVECs) | 50,000[5][6] | Cell-Based |
| VEGFR2 Kinase Assay | 438.5[8] | Biochemical |
| HUVEC Proliferation | 330[8] | Cell-Based |
| MRC5 Proliferation | 11,726[8] | Cell-Based |
Experimental Protocols
The accurate determination of IC50 values relies on robust and well-defined experimental methodologies. Below are detailed protocols for typical biochemical and cell-based assays used to evaluate kinase inhibitors.
Biochemical Kinase Inhibition Assay (Example for FGFR1)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reaction Setup : In a 100 µL total volume, combine 25 mM HEPES buffer (pH 7.4), 150 mM NaCl, 10 mM MnCl₂, and 0.2 mM sodium orthovanadate.[9]
-
Substrate Addition : Add a random copolymer of glutamic acid and tyrosine (4:1) to a final concentration of 750 µg/mL to serve as the substrate.[9]
-
Enzyme and Inhibitor : Add 60 to 75 ng of purified full-length FGFR1 enzyme and various concentrations of the test compound (e.g., PD173074).[9]
-
Initiation : Start the kinase reaction by adding [γ-³²P]ATP (5 µM ATP containing 0.4 µCi of [γ-³²P]ATP per incubation).[9]
-
Incubation : Incubate the reaction mixture at 25°C for 10 minutes.[9]
-
Termination and Detection : Stop the reaction and measure the incorporation of ³²P into the substrate, typically by capturing the substrate on a filter and quantifying radioactivity.
-
Data Analysis : Determine the concentration of the compound that inhibits kinase activity by 50% (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (Example for VEGFR-driven mitogenesis)
This assay measures the effect of an inhibitor on the proliferation of cells that are dependent on a specific signaling pathway.
-
Cell Seeding : Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates and allow them to adhere.
-
Inhibitor Treatment : Prepare serial dilutions of the test compound (e.g., SU5416) in cell culture medium containing 1% DMSO. Add the dilutions to the cells.[5]
-
Stimulation : After a 2-hour pre-incubation with the inhibitor, add a mitogenic concentration of VEGF (e.g., 5 ng/mL or 20 ng/mL).[5] The final DMSO concentration should be kept low (e.g., 0.25%).[5]
-
Incubation : Incubate the cells for 24 hours.[5]
-
Proliferation Measurement : Add [³H]thymidine (1 µCi/well) or BrdU and incubate for another 24 hours.[5]
-
Detection : Quantify the uptake of [³H]thymidine using a liquid scintillation counter or measure BrdU incorporation using an ELISA-based method.[5]
-
Data Analysis : Calculate the IC50 value by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. agar-bacteriological.com [agar-bacteriological.com]
- 8. SU5416 plus hypoxia but not selective VEGFR2 inhibition with cabozantinib plus hypoxia induces pulmonary hypertension in rats: potential role of BMPR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
A Comparative Analysis of PD173212 and Other FGFR Inhibitors in Lung Cancer Cells
For Immediate Release
This guide provides a comprehensive comparison of the fibroblast growth factor receptor (FGFR) inhibitor PD173212 (represented by the structurally similar and more extensively studied compound PD173074) against other prominent FGFR inhibitors—Erdafitinib (B607360), Ponatinib, AZD4547, and Infigratinib—in the context of lung cancer cell models. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform preclinical research and therapeutic development.
Introduction to FGFR Inhibition in Lung Cancer
Fibroblast growth factor receptor (FGFR) signaling is a critical pathway involved in cell proliferation, survival, and angiogenesis.[1][2] Aberrant FGFR signaling, through gene amplification, mutations, or fusions, is a known oncogenic driver in a subset of non-small cell lung cancers (NSCLC).[1][3] This has led to the development of numerous FGFR inhibitors as targeted cancer therapies. This guide focuses on a comparative evaluation of the efficacy and mechanisms of several key FGFR inhibitors in lung cancer cell lines.
Comparative Efficacy of FGFR Inhibitors
The in vitro efficacy of FGFR inhibitors is commonly assessed by their half-maximal inhibitory concentration (IC50) in cancer cell lines. Lower IC50 values indicate greater potency. The following tables summarize the IC50 values for PD173074 and other FGFR inhibitors in various lung cancer cell lines, particularly those with FGFR1 amplification, a common alteration in squamous cell lung carcinoma.
Table 1: IC50 Values of FGFR Inhibitors in FGFR1-Amplified Lung Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| PD173074 | H1581 | ~25 | [4][5] |
| AZD4547 | DMS114 | 3 | [6][7] |
| H1581 | 111 | [6][7] | |
| Ponatinib | H1581 | <50 | [8] |
| Erdafitinib | H1581 | 14 | [9] |
| DMS114 | Not Specified | [10] | |
| Infigratinib | Not Specified | Not Specified |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Table 2: IC50 Values of FGFR Inhibitors in Other Lung Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Erdafitinib | A549 | 7.76 (at 24h) | [11] |
| Ponatinib | Primary Lung Cancer Cultures | 0.5 - 1.0 | [12] |
Mechanisms of Action and Cellular Effects
FGFR inhibitors exert their anti-cancer effects primarily by blocking the autophosphorylation of the FGFR, which in turn inhibits downstream signaling pathways crucial for tumor growth and survival. The key pathways affected are the Ras-MAPK and PI3K-AKT pathways.
FGFR Signaling Pathway and Inhibition
Caption: FGFR signaling pathway and the point of inhibition.
Induction of Apoptosis
A key mechanism of action for FGFR inhibitors is the induction of programmed cell death, or apoptosis, in cancer cells. Studies have shown that treatment with FGFR inhibitors leads to an increase in apoptotic markers.
For example, treatment of lung cancer cells with erdafitinib has been shown to induce apoptosis.[9] Similarly, PD173074 has been demonstrated to promote apoptosis in various cancer cell lines.[5][13]
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented in this guide.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Protocol:
-
Lung cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the FGFR inhibitor for a specified period (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm or 570 nm).
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.[14]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following inhibitor treatment.
Protocol:
-
Lung cancer cells are seeded in 6-well plates and treated with the FGFR inhibitor for a designated time (e.g., 24 or 48 hours).
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive) are quantified.[15][16]
Caption: Experimental workflow for apoptosis analysis.
Western Blot Analysis
Objective: To detect the phosphorylation status of FGFR and downstream signaling proteins.
Protocol:
-
Lung cancer cells are treated with the FGFR inhibitor for a specific duration.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17][18][19]
Caption: Western blot experimental workflow.
Resistance Mechanisms to FGFR Inhibitors
Despite promising preclinical activity, the clinical efficacy of FGFR inhibitors can be limited by both intrinsic and acquired resistance. Key mechanisms of resistance include:
-
Gatekeeper mutations in the FGFR kinase domain.
-
Activation of bypass signaling pathways , such as the PI3K/AKT/mTOR and MAPK pathways, which can be reactivated through various mechanisms despite FGFR inhibition.[1]
-
Activation of alternative receptor tyrosine kinases .[1]
Conclusion
This compound/PD173074 and other FGFR inhibitors demonstrate potent anti-proliferative and pro-apoptotic effects in lung cancer cell lines, particularly those with FGFR1 amplification. The choice of a specific inhibitor for further preclinical or clinical investigation may depend on its potency against specific FGFR alterations, its selectivity profile, and its ability to overcome potential resistance mechanisms. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel FGFR inhibitors in the pursuit of more effective targeted therapies for lung cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical advances and challenges in targeting FGF/FGFR signaling in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting FGFR in non-small cell lung cancer: implications from the landscape of clinically actionable aberrations of FGFR kinases | Cancer Biology & Medicine [cancerbiomed.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Translating the therapeutic potential of AZD4547 in FGFR1-amplified non-small cell lung cancer through the use of patient-derived tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of FGFR signaling by PD173074 improves antitumor immunity and impairs breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Proliferation, apoptosis and invasion of human lung cancer cells are associated with NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Induction of Apoptosis in Lung Cancer Cells by Viburnum grandiflorum via Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. A novel FGFR1-binding peptide exhibits anti-tumor effect on lung cancer by inhibiting proliferation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of PD173212: A Comparative Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The development of potent and selective kinase inhibitors is a cornerstone of targeted therapy. PD173212, a small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR), has shown promise in preclinical studies. However, ensuring its specificity is paramount to minimizing off-target effects and maximizing therapeutic efficacy. This guide provides a comparative overview of methodologies to assess the specificity of this compound, with a special focus on the use of knockout models as a definitive validation tool.
The Critical Need for Specificity Assessment
Kinase inhibitors, while designed to target specific enzymes, can often interact with other kinases due to structural similarities in their ATP-binding pockets. These off-target interactions can lead to unforeseen side effects and a misleading interpretation of the compound's mechanism of action. Therefore, rigorous specificity profiling is a critical step in the preclinical development of any kinase inhibitor.
While direct knockout model-based specificity data for this compound is not extensively published, we can infer potential off-target profiles from the closely related compound, PD173074. Both compounds share a similar chemical scaffold, making the off-target profile of PD173074 a valuable reference point for anticipating that of this compound.
Comparative Kinase Inhibition Profile: PD173074
To illustrate the importance of assessing inhibitor specificity, the following table summarizes the known inhibitory activity of PD173074 against its intended FGFR targets and a key off-target kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
| Target Kinase | IC50 (nM) | Notes |
| FGFR1 | ~20 | Primary Target |
| FGFR2 | ~20 | Primary Target |
| FGFR3 | ~20 | Primary Target |
| VEGFR2 | ~100-200 | Significant Off-Target |
| KDR (VEGFR2) | 130 | Off-Target |
| Lck | 430 | Off-Target |
| Src | >1000 | Low Affinity |
| Abl | >1000 | Low Affinity |
IC50 values are approximate and can vary based on the assay conditions.
This data highlights that while PD173074 is a potent FGFR inhibitor, it also exhibits significant activity against VEGFR2, a key mediator of angiogenesis. This off-target activity could contribute to the observed phenotype in cellular or in vivo experiments, confounding the interpretation of results attributed solely to FGFR inhibition.
Knockout Models: The Gold Standard for Target Validation
The most definitive method to ascertain the on-target specificity of an inhibitor is through the use of knockout (KO) models. In these models, the gene encoding the intended target is deleted. If the inhibitor's effect is truly on-target, it should have no effect in the knockout cells or animals, as its target is absent. Conversely, any residual effect of the inhibitor in the knockout system points to off-target activity.
Experimental Workflow for Specificity Assessment using Knockout Models
Caption: Experimental workflow for assessing inhibitor specificity using knockout models.
Detailed Experimental Protocol: CRISPR/Cas9-Mediated Knockout for this compound Specificity Testing
1. Generation of FGFR Knockout Cell Lines:
- Cell Line Selection: Choose a cell line that expresses the target FGFR and exhibits a clear phenotype upon FGFR inhibition with this compound.
- gRNA Design: Design and validate single guide RNAs (sgRNAs) targeting a critical exon of the FGFR gene (e.g., FGFR1).
- CRISPR/Cas9 Delivery: Co-transfect the selected cells with a Cas9 nuclease expression vector and the validated sgRNA expression vector.
- Clonal Selection and Validation: Isolate single-cell clones and screen for FGFR knockout by genomic DNA sequencing and Western blot analysis to confirm the absence of the target protein.
2. Comparative Cell Viability Assay:
- Cell Seeding: Plate equal numbers of wild-type (WT) and FGFR knockout (KO) cells in 96-well plates.
- Inhibitor Treatment: Treat both WT and KO cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 72 hours).
- Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo.
- Data Analysis: Plot the dose-response curves for both WT and KO cells and calculate the respective IC50 values. A significant rightward shift in the IC50 curve for the KO cells would indicate on-target activity.
3. Analysis of Downstream Signaling:
- Cell Treatment: Treat WT and KO cells with an effective concentration of this compound for a short duration (e.g., 1-2 hours).
- Protein Extraction and Western Blot: Lyse the cells and perform Western blot analysis to probe for the phosphorylation status of key downstream signaling proteins in the FGFR pathway (e.g., p-ERK, p-AKT).
- Interpretation: Inhibition of downstream signaling in WT cells but not in KO cells would confirm the on-target mechanism of this compound.
Logical Framework for Interpreting Knockout Experiment Results
Caption: Logic diagram illustrating how knockout models differentiate on-target from off-target effects.
Comparison with Alternative Specificity Profiling Methods
While knockout models provide the most definitive evidence of on-target activity, other methods are valuable for broader, initial screening of inhibitor specificity.
| Method | Description | Advantages | Disadvantages |
| Knockout Models | Genetically deleting the target gene to observe the inhibitor's effect in its absence. | Unambiguous determination of on-target vs. off-target effects in a cellular context. | Time-consuming and resource-intensive to generate and validate knockout models. |
| Kinome Profiling (e.g., KINOMEscan™) | In vitro binding or activity assays against a large panel of purified kinases. | Provides a broad, unbiased screen of potential off-targets across the kinome. | In vitro results may not always translate to the cellular environment; does not confirm that the off-target interaction leads to a cellular effect. |
| Chemical Proteomics | Using the inhibitor as a probe to pull down interacting proteins from cell lysates. | Identifies direct binding partners in a more physiological context than purified kinase assays. | Can be technically challenging and may miss low-affinity interactions. |
| Phosphoproteomics | Quantifying changes in protein phosphorylation across the proteome in response to inhibitor treatment. | Provides a functional readout of the inhibitor's impact on cellular signaling networks. | Does not distinguish between direct and indirect effects of the inhibitor. |
Signaling Pathway: On-Target vs. Off-Target Effects of an FGFR Inhibitor
Caption: Simplified signaling pathways illustrating the on-target inhibition of FGFR and potential off-target inhibition of VEGFR by this compound.
Conclusion
Assessing the specificity of kinase inhibitors like this compound is a multifaceted process that is crucial for their successful development. While broad in vitro screening methods provide a valuable initial assessment of potential off-targets, the use of knockout models remains the unequivocal gold standard for validating on-target activity in a physiological context. By integrating data from these complementary approaches, researchers can build a comprehensive understanding of an inhibitor's mechanism of action, leading to more informed decisions in the drug development pipeline. For this compound, leveraging knockout models to confirm its FGFR-specific effects will be a critical step in its journey toward potential clinical application.
Safety Operating Guide
Proper Disposal of PD173212: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the selective N-type voltage-sensitive calcium channel (VSCC) blocker, PD173212, adherence to proper disposal protocols is paramount for maintaining laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, its contaminated materials, and empty containers.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In the event of a spill, isolate the area and follow your institution's established spill cleanup procedures for non-hazardous solid chemicals.
Quantitative Data for this compound
For ease of reference and experimental planning, the following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 599.85 g/mol | [1][2] |
| IC₅₀ (for N-type VSCC) | 36 nM | [1][3] |
| Solubility in DMSO | ≥ 100 mg/mL | [1] |
| Solubility in Ethanol (B145695) | 100 mM | [4] |
Step-by-Step Disposal Procedures for this compound
The following procedures are general guidelines for the disposal of this compound. It is imperative to consult and strictly adhere to all local, state, and federal regulations, as well as your institution's specific Environmental Health and Safety (EHS) protocols.
Part 1: Disposal of Unused or Waste this compound (Solid)
-
Characterize as Non-Hazardous Waste: Based on available safety data, this compound is not classified as an acutely hazardous waste. However, it should always be treated as a chemical waste product.
-
Segregation: Do not mix solid this compound waste with other waste streams, particularly incompatible chemicals.
-
Containerization:
-
Place the solid this compound waste in a designated, leak-proof, and clearly labeled waste container. The original product container can be used if it is in good condition.
-
The label should include the chemical name ("this compound"), the words "Non-Hazardous Chemical Waste for Disposal," the responsible researcher's name, and the date of accumulation.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general laboratory traffic and incompatible materials.
-
Collection: Arrange for the collection of the chemical waste through your institution's EHS department. Do not dispose of solid this compound in the regular trash or down the drain.
Part 2: Decontamination and Disposal of Contaminated Labware and PPE
-
Decontamination of Surfaces and Reusable Glassware:
-
Wipe down contaminated bench surfaces and equipment with a suitable solvent in which this compound is soluble (e.g., ethanol or a detergent solution).[5]
-
For reusable glassware, immerse in a suitable cleaning solution and wash thoroughly.
-
All cleaning materials (e.g., wipes, paper towels) should be disposed of as chemically contaminated solid waste.[5]
-
-
Disposal of Single-Use Contaminated Items:
-
Items such as gloves, weigh boats, and pipette tips that have come into direct contact with this compound should be considered chemically contaminated.
-
Place these items in a designated, sealed, and labeled container for chemically contaminated solid waste.
-
Arrange for disposal through your institution's EHS department.
-
Part 3: Disposal of Empty this compound Containers
-
Assessment: An empty container is generally defined as one that has no more than a residual amount of the chemical remaining.
-
Decontamination:
-
If the container held a solid, ensure all loose powder is removed and collected as chemical waste.
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol).
-
Collect the rinsate as hazardous chemical waste.
-
-
Defacing: Completely deface or remove the original product label to prevent misidentification.
-
Final Disposal: Once decontaminated and defaced, the empty container can typically be disposed of in the regular laboratory glass or plastic recycling, in accordance with your institution's guidelines.[6]
Experimental Workflow and Disposal Logic
The following diagram illustrates the general workflow for the proper disposal of a non-hazardous solid laboratory chemical like this compound.
Caption: General workflow for the disposal of non-hazardous solid laboratory chemicals.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.
References
Essential Safety and Operational Guide for Handling PD173212
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of the selective N-type voltage-sensitive calcium channel (VSCC) blocker, PD173212.
This document provides crucial safety protocols and logistical information to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing exposure risks and maintaining a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a complete, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible through standard searches, general safety principles for handling potent pharmacological compounds should be strictly followed. The following recommendations are based on standard laboratory safety practices for compounds with undefined toxicological properties.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes of solutions containing this compound. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material, check for breakthrough times. | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | Use a NIOSH-approved respirator if there is a risk of generating aerosols or dust. | Prevents inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to prevent contamination and accidental exposure.
Workflow for Handling this compound:
Figure 1. A step-by-step workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.
Waste Segregation and Disposal:
-
Liquid Waste: All solutions containing this compound should be collected in a clearly labeled, sealed, and chemically resistant waste container. The label should include the name of the compound and the approximate concentration.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a dedicated, sealed plastic bag labeled as "Hazardous Chemical Waste" with the name of the compound.
-
Final Disposal: All waste must be disposed of in accordance with your institution's environmental health and safety guidelines and local regulations for chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.
Spill Response:
-
Evacuate the area and ensure it is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable detergent and water.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet when available.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
